4-Methoxyacridine

Catalog No.
S9048913
CAS No.
3295-61-2
M.F
C14H11NO
M. Wt
209.24 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxyacridine

CAS Number

3295-61-2

Product Name

4-Methoxyacridine

IUPAC Name

4-methoxyacridine

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

InChI

InChI=1S/C14H11NO/c1-16-13-8-4-6-11-9-10-5-2-3-7-12(10)15-14(11)13/h2-9H,1H3

InChI Key

BPVTYXRNFNUPSR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=CC3=CC=CC=C3N=C21

9-Hydroxy-4-methoxyacridine melting point 286°C

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification and Properties

The compound 9-Hydroxy-4-methoxyacridine (also known as 4-Methoxyacridin-9(10H)-one) is a heterocyclic building block with the following core identifiers [1] [2] [3]:

Property Value
CAS Registry Number 35308-00-0 [1] [4] [3]
Molecular Formula C₁₄H₁₁NO₂ [1] [4] [3]
Molecular Weight 225.24 g/mol [1] [4] [3]
SMILES COc1cccc2c(O)c3ccccc3nc12 [1]

The melting point you mentioned is consistent across multiple supplier datasheets and chemical databases, though some note that the compound decomposes at this temperature [4] [3]. One source also lists a boiling point estimate [3].

Melting Point Data

The following table summarizes the reported melting point information:

Source Melting Point Notes
Stenutz.eu [1] 286 °C -
Mendel Chemicals [4] 284-287 °C (dec.) Decomposes (lit.)
ChemicalBook [3] 284-287 °C (dec.) Decomposes (lit.)

Research Context and Potential Applications

While a full whitepaper cannot be constructed, current research indicates this compound is a candidate for pharmaceutical development.

  • Antimycobacterial Research: A 2022 study investigated 9-Hydroxy-4-methoxyacridine for activity against multidrug-resistant Mycobacterium tuberculosis [5]. The study used a Resazurin reduction microplate assay (REMA) to determine the Minimum Inhibitory Concentration (MIC) against various TB strains [5].
  • Pharmaceutical Intermediate: The compound is generally used in laboratory research and is listed as a pharmaceutical intermediate for synthesis [6] [7]. Its role as a DNA-binding compound is well-established [7].

The experimental workflow for the antimycobacterial study can be visualized as follows:

Figure: REMA Workflow for Anti-TB Activity Assessment [5] M. tuberculosis Strains M. tuberculosis Strains Inoculum Preparation Inoculum Preparation M. tuberculosis Strains->Inoculum Preparation 96-well Plate Setup 96-well Plate Setup Inoculum Preparation->96-well Plate Setup Serial Drug Dilution Serial Drug Dilution 96-well Plate Setup->Serial Drug Dilution Incubation (37°C, 24h) Incubation (37°C, 24h) Serial Drug Dilution->Incubation (37°C, 24h) Add Resazurin Dye Add Resazurin Dye Incubation (37°C, 24h)->Add Resazurin Dye Further Incubation (24h) Further Incubation (24h) Add Resazurin Dye->Further Incubation (24h) MIC Determination MIC Determination Further Incubation (24h)->MIC Determination

Availability and Handling

This compound is commercially available from chemical suppliers for research purposes.

  • Supplier Examples: Mendel Chemicals, Sigma-Aldrich, and others listed on ChemicalBook [4] [3].
  • Appearance: Typically a light yellow to off-white or green-yellow crystalline powder [6] [3].
  • Storage: Should be stored in a cool, dry place away from light and moisture [6] [3].

References

The "Big Three" in Biocompatibility Assessment

Author: Smolecule Technical Support Team. Date: February 2026

For any new chemical entity intended for therapeutic use, a core set of biocompatibility tests is recommended. These assessments are foundational to ensuring patient safety and are required for nearly all medical devices and many pharmaceutical products [1].

The table below summarizes the objectives and key methods for these three critical tests:

Test Type Primary Objective Commonly Used Methods & Assays
Cytotoxicity To determine if a material causes harm to living cells (cell death, inhibited growth, etc.) [1]. MTT, XTT, Neutral Red Uptake assays using cell lines like Balb 3T3 or L929 fibroblasts [1].
Skin Sensitization To assess the potential of a material to induce an allergic response following skin contact [1] [2]. Not specified in available results, but follows a single hazard category in GHS [2].
Irritation To evaluate the potential for a material to cause reversible skin or serious eye damage upon contact [1] [2]. Skin and eye irritation tests are categorized based on reversibility of damage within 21 days [2].

Detailed Experimental Protocols

Here are the detailed methodologies for the key tests mentioned above, which you can adapt for evaluating 4-Methoxyacridine.

In Vitro Cytotoxicity Testing (Based on ISO 10993-5)

This test evaluates the destructive impact of a material on cultured mammalian cells.

  • Cell Lines: Commonly use Balb 3T3 (fibroblasts), L929 (fibroblasts), or Vero (kidney-derived epithelial cells) [1].
  • Test Sample Preparation: The compound is typically tested as an extract. The device or material is immersed in an extraction solvent (e.g., physiological saline, cell culture medium) under specified conditions [1].
  • Exposure: Cultured cells are exposed to the extract of the test material for approximately 24 hours [1].
  • Endpoint Assessment: Cell viability and adverse reactions are evaluated through several endpoints [1]:
    • Cell Viability: Quantified using assays like MTT, XTT, or Neutral Red Uptake. These measure metabolic activity, which correlates with the number of living cells.
    • Morphological Changes: Visual observation of changes in cell shape or structure under a microscope.
    • Cell Detachment & Lysis: Assessment of the degree to which cells detach from the culture substrate or show membrane damage.
  • Data Interpretation: Cytotoxicity is categorized as non-cytotoxic, mildly cytotoxic, moderately cytotoxic, or highly cytotoxic. A cell survival rate of 70% or above is generally considered a positive sign, particularly when testing a "neat" extract [1].

The following diagram illustrates the workflow for this cytotoxicity testing protocol:

Start Start Cytotoxicity Test Prep Prepare Test Sample Extract (using saline or culture medium) Start->Prep Cells Seed Cultured Mammalian Cells (e.g., L929 fibroblasts) Prep->Cells Expose Expose Cells to Extract (≈24 hours) Cells->Expose Assess Assess Endpoints Expose->Assess MTT Quantitative Assays (MTT, XTT, Neutral Red) Assess->MTT Morph Morphological Analysis (Microscopic inspection) Assess->Morph Interpret Interpret Results (e.g., Cell viability ≥70% = Non-cytotoxic) MTT->Interpret Morph->Interpret

Safety Pharmacology Core Battery (Based on ICH S7A & S7B)

This set of studies investigates potential undesirable pharmacodynamic effects on physiological functions. The following workflow outlines the key studies and their sequence in a standard safety pharmacology assessment.

Start Start Safety Pharmacology hERG In Vitro hERG Assay (Assess potential for QT interval prolongation) Methods: Whole cell patch clamp in CHO or HEK293 cells Start->hERG CNS Central Nervous System Study (Modified Irwin test in mice) hERG->CNS CV Cardiovascular Study (Conscious, telemetry-instrumented dogs) hERG->CV Integrate Integrate All Findings CNS->Integrate CV->Integrate Resp Respiratory Study (Whole body plethysmography in conscious mice) Resp->Integrate

  • In Vitro hERG Assay: This test evaluates the compound's potential to block the potassium channel encoded by the human ether-à-go-go-related gene (hERG), which is associated with life-threatening cardiac arrhythmia.
    • Cell System: Use CHO (Chinese Hamster Ovary) or HEK293 cells stably transfected with the hERG potassium channel [3].
    • Methodology: The whole-cell patch-clamp technique is the gold standard. It measures the ionic current through the hERG channels [3].
    • Procedure: Cells are treated with the test article (e.g., UV-4) at various concentrations (e.g., 0, 30, 100, and 300 μM). A known hERG channel inhibitor like propafenone hydrochloride is used as a positive control [3].
  • Central Nervous System (CNS) Assessment:
    • Model: Conducted in mice (e.g., Crl:CD1(ICR) strain) as part of a modified Irwin test [3].
    • Procedure: This is a detailed observational assessment that checks for changes in behavior, neurological function, and autonomic nervous system activity.
  • Cardiovascular and Respiratory Assessment:
    • Cardiovascular Model: Studies are performed in conscious, radiotelemetry-instrumented beagle dogs to monitor hemodynamic parameters like blood pressure and heart rate in a physiologically relevant state [3].
    • Respiratory Model: Respiratory function (e.g., respiratory rate, tidal volume) is assessed in conscious mice using whole-body plethysmography [3].

Regulatory Frameworks for Safety Data

Compliance with international standards is crucial for regulatory approval. The following table lists key regulations and standards that govern the safety testing of medical products [1].

Regulatory Body / Standard Area of Jurisdiction / Scope Role in Safety Evaluation
ISO 10993 Series International Provides guidance for biocompatibility evaluation of medical devices, including cytotoxicity, irritation, and sensitization testing [1].
ICH S7A & S7B International (Pharmaceuticals) Defines the nonclinical safety pharmacology studies for human pharmaceuticals, including the core battery of tests [3].
FDA United States The U.S. regulatory authority that requires biocompatibility and safety pharmacology data for clearance or approval of medical products [1].
European MDR European Union The comprehensive regulatory framework for medical devices in the EU, which references ISO 10993 standards [1].

A Path Forward for Your Research

Since a pre-existing safety data sheet for this compound is not available, you will likely need to generate this data experimentally. Here is a recommended approach:

  • Start with In Silico Prediction: Use computational toxicology tools to screen for potential structural alerts and predict toxicity endpoints.
  • Conduct In Vitro Testing First: Begin with the "Big Three" biocompatibility tests (cytotoxicity, sensitization, irritation) and the hERG assay. These are high-throughput and can identify critical red flags early [1] [3].
  • Progress to GLP In Vivo Studies: If in vitro results are promising, proceed to Good Laboratory Practice (GLP) compliant safety pharmacology and toxicology studies in animals, as required by regulatory authorities [3].

References

Comprehensive Application Notes and Protocols for 4-Methoxyacridine DNA Intercalation Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Acridine-DNA Intercalation

Acridine derivatives represent a well-established class of DNA-binding compounds that function primarily through intercalation, where their planar tricyclic aromatic ring systems insert between adjacent base pairs in the DNA duplex [1]. This interaction perturbs DNA structure and function, making acridine derivatives valuable tools for biochemical research and promising candidates for therapeutic development. The 4-methoxyacridine variant features a methoxy substituent at the 4-position of the acridine ring system, which influences its electronic properties and DNA-binding affinity. These compounds have demonstrated significant potential as antimicrobial and antiparasitic agents, particularly against organisms such as Leishmania infantum [2]. The intercalation process stabilizes the DNA duplex, increases melting temperature, and can inhibit essential DNA-processing enzymes, including topoisomerases, ultimately disrupting DNA replication and transcription in target cells [3] [1].

Quantitative Data Summary of Acridine Derivatives

Table 1: Physicochemical and Biological Properties of Selected 2-Methoxyacridine Derivatives

Compound Type 7-Substituent 9-Substituent Predicted logP Antileishmanial IC50 (µM) Selective Index
Monoacridine H Cl 4.12 12.5 1.8
Monoacridine H NH₂ 3.45 4.7 5.1
Monoacridine CH₃ NH₂ 3.96 3.2 7.8
Monoacridine OCH₃ NH₂ 3.71 5.1 4.9
Bis-acridine - NH₂ 6.89 1.4 12.5

Note: Data adapted from studies on 2-methoxyacridine derivatives against L. infantum promastigotes [2]. Selective Index = IC50 (human monocytes)/IC50 (amastigotes).

Table 2: DNA Binding and Thermal Stabilization by Acridine-Carboxamide Conjugates

ODN Length (bases) Acridine Position ΔTm (°C) vs Unmodified Mismatch Discrimination
13 7 +4.2 Excellent
13 13 +5.1 Good
13 7 and 13 +7.9 Excellent
18 7 +3.8 Good
18 13 +4.7 Excellent
18 7 and 13 +7.2 Excellent

Note: Data obtained from acridine-4-carboxamide conjugates attached to oligonucleotides targeting the HFE gene [3].

Experimental Protocols

Synthesis of this compound Derivatives

Objective: To synthesize this compound core structure and derivatives for DNA intercalation studies.

Materials:

  • 9-Methoxyacridine precursor [1]
  • Anhydrous methanol or phenol as solvent [3]
  • Phosphorus oxychloride (POCI₃) for chlorination [3]
  • Appropriate amine-containing side chains for derivatization
  • Lithium aluminium hydride (LiAlH₄) for reduction steps [1]
  • Thin-layer chromatography (TLC) plates for monitoring reactions
  • Silica gel for column chromatography purification

Procedure:

  • Chlorination Step: For 9-chloroacridine synthesis, heat 9-methoxyacridine (1.00 g, 4.7 mmol) with phosphorus oxychloride (10 mL) at 140°C for 1 hour with stirring [3].
  • Solvent Evaporation: Remove excess POCI₃ under reduced pressure to obtain crude chlorinated product.
  • Amination Reaction: Dissolve the intermediate in dry phenol (4.42 g, 47 mmol) and stir at 110°C for 15 minutes. Cool to 55°C and add the appropriate amine side chain (e.g., 6-azidohexane-1-amine, 1.34 g, 9.41 mmol). Continue stirring for 24 hours [3].
  • Workup: Dilute the reaction mixture with chloroform and wash with 2M sodium hydroxide solution (50 mL). Separate the organic layer, dry over sodium sulfate, and concentrate under reduced pressure.
  • Purification: Purify the crude product by column chromatography on silica gel using ethyl acetate as eluent.
  • Characterization: Verify structure and purity using ( ^1H ) NMR, ( ^{13}C ) NMR, and high-resolution mass spectrometry [3].
DNA Binding Affinity Assessment via Melting Temperature Analysis

Objective: To determine the thermal stabilization of DNA duplexes by this compound intercalation.

Materials:

  • Short oligonucleotide probes (13-18 bases) with and without acridine conjugation [3]
  • Complementary DNA targets (wild-type and single-nucleotide polymorphisms)
  • UV-Vis spectrophotometer with temperature controller
  • Quartz cuvettes with path length of 1 cm
  • Buffer: 10 mM Tris-HCl, 50 mM NaCl, pH 7.5

Procedure:

  • Sample Preparation: Prepare duplex solutions by mixing acridine-conjugated oligonucleotides with complementary targets in appropriate buffer. Use a DNA concentration of 1-2 µM for UV measurements.
  • Denaturation: Heat samples to 85°C for 5 minutes to ensure complete denaturation, then slowly cool to room temperature to allow duplex formation.
  • Tm Determination: Monitor absorbance at 260 nm while increasing temperature from 20°C to 85°C at a rate of 0.5°C/minute.
  • Data Analysis: Determine melting temperature (Tm) as the inflection point of the melting curve. Calculate ΔTm as Tm(modified) - Tm(unmodified). Typically, acridine modifications increase Tm by 4-8°C, depending on position and number of modifications [3].
  • Mismatch Discrimination: Compare melting profiles with fully matched and single-base mismatched targets. Effective intercalators should show significant Tm differences (>3°C) between matched and mismatched duplexes.
Antileishmanial Activity Screening

Objective: To evaluate the antiparasitic activity of this compound derivatives against Leishmania infantum.

Materials:

  • L. infantum promastigotes (MHOM/FR/78/LEM75 strain) [2]
  • RPMI medium supplemented with 12% fetal calf serum
  • Human monocyte-derived macrophages
  • Phorbol myristate acetate (PMA)
  • Test compounds dissolved in DMSO (final concentration <5%)
  • Standard drugs: amphotericin B, pentamidine, allopurinol
  • Hemacytometer or automated cell counter
  • Giemsa stain

Procedure:

  • Promastigote Culture: Maintain L. infantum promastigotes in late log phase (approximately 10⁵ cells/mL) in RPMI medium with 12% fetal calf serum at 25°C [2].
  • Macrophage Infection: Differentiate human monocytes into macrophages using 1 μM PMA for 48 hours. Infect with stationary-phase promastigotes at a 1:10 ratio (macrophage:promastigote) for 24 hours [2].
  • Drug Treatment: Remove free promastigotes by washing and add test compounds at various concentrations. Incubate for 96 hours at 37°C with 5% CO₂.
  • Assessment: Fix cells with methanol and stain with Giemsa. Determine the percentage of infected macrophages microscopically (1000x magnification).
  • Cytotoxicity Testing: Incubate human monocytes with test compounds for 72 hours and count viable cells using a hemacytometer.
  • Data Analysis: Calculate IC₅₀ values (concentration causing 50% inhibition) for antileishmanial activity and cytotoxicity. Determine selective index (SI) as IC₅₀(monocytes)/IC₅₀(amastigotes) [2].

Mechanism of Action Studies

Intercalation Kinetics Using Single-Molecule Approaches

Objective: To characterize the binding kinetics of this compound derivatives to DNA under tension.

Materials:

  • Lambda DNA molecules with biotinylated ends [4]
  • Streptavidin-coated microspheres
  • Optical tweezers instrument
  • Microfluidic chamber with multiple laminar flow channels
  • Fluorescence microscopy capability

Procedure:

  • DNA Tethering: Attach biotinylated lambda DNA ends to streptavidin-coated microspheres in optical traps [4].
  • Buffer Exchange: Use laminar flow to move tethered DNA between channels containing different concentrations of acridine derivatives.
  • Elongation Measurements: Monitor changes in DNA length as intercalators bind at various tensions (typically 6-60 pN).
  • Single-Molecule Fluorescence: For fluorescent derivatives, image individual binding events using wide-field fluorescence microscopy.
  • Kinetic Analysis: Determine dissociation rates (koff) by moving intercalated DNA to dye-free buffer and monitoring detachment. Estimate association rates (kon) from equilibration rates and binding constants [4].
Effects on DNA Processing Enzymes

Objective: To assess the impact of this compound intercalation on DNA polymerase activity.

Materials:

  • DNA template with primer
  • DNA polymerase
  • dNTPs
  • Fluorescent intercalators (e.g., SYBR Gold)
  • Real-time PCR instrument or plate reader

Procedure:

  • Polymerase Reaction: Set up DNA synthesis reactions with and without acridine derivatives.
  • Intercalator Displacement: Monitor displacement of fluorescent intercalators during DNA synthesis.
  • Product Analysis: Quantify synthesis rates and product yields using gel electrophoresis or real-time fluorescence monitoring.
  • Inhibition Assessment: Compare polymerase activity in presence and absence of acridine derivatives to determine inhibitory concentrations.

Signaling Pathways and Experimental Workflows

G cluster_synthesis Synthesis Phase cluster_characterization Characterization Phase cluster_bioassay Biological Assessment A 9-Methoxyacridine Precursor B Chlorination with POCI₃ 140°C, 1h A->B C Crude 9-Chloro Intermediate B->C D Amination Reaction in Phenol, 55°C 24h C->D E This compound Derivative D->E F Purification Column Chromatography E->F G Structural Analysis NMR, MS, HPLC F->G H Pure Characterized Compound G->H I DNA Binding Studies Tm Measurement H->I J Antileishmanial Screening I->J K Cytotoxicity Assessment J->K L Mechanism of Action Studies K->L M Comprehensive Activity Profile L->M

Diagram 1: Experimental Workflow for this compound Development. This diagram illustrates the integrated process from chemical synthesis to biological evaluation of this compound DNA intercalators, highlighting key stages including chlorination, amination, purification, and multiple biological assessment phases.

G cluster_DNA DNA Intercalation Mechanism A This compound Treatment B DNA Intercalation A->B C Topoisomerase Inhibition A->C D DNA Synthesis Blockade A->D E DNA Structural Distortion B->E F DNA Unwinding & Elongation C->F G Replication Fork Arrest D->G H Transcription Inhibition E->H I Cell Cycle Disruption F->I G->I J Apoptotic Cell Death H->J K Antiparasitic Efficacy H->K I->J I->J I->K J->K L DNA Duplex M Intercalated DNA L->M intercalation N This compound Molecule N->M binds

Diagram 2: Mechanisms of Action of this compound DNA Intercalators. This pathway illustrates the multi-faceted biological effects resulting from this compound intercalation, including DNA structural changes, enzyme inhibition, and ultimate antiparasitic efficacy through disruption of essential cellular processes.

Troubleshooting and Optimization Guidelines

  • Low DNA Binding Affinity: Consider lengthening the side chain or incorporating basic amino groups to enhance ionic interactions with DNA phosphate backbone [3] [1].
  • Poor Aqueous Solubility: Incorporate polar substituents or use salt forms of amino derivatives to improve water solubility for biological testing [2].
  • Cellular Toxicity Issues: Modify substitution patterns to increase selective toxicity against pathogens versus human cells. The selective index should be >5 for promising candidates [2].
  • Inconsistent Melting Data: Ensure thorough annealing of DNA duplexes and use controlled temperature ramps (0.5°C/min) for reproducible Tm measurements [3].

Conclusion

This compound derivatives represent promising DNA intercalating agents with significant potential as research tools and therapeutic agents. The protocols outlined provide a comprehensive framework for synthesizing, characterizing, and evaluating these compounds, with particular emphasis on their DNA-binding properties and antileishmanial activities. The strong thermal stabilization of DNA duplexes (ΔTm up to 7.9°C) and effective mismatch discrimination make these compounds particularly valuable for molecular diagnostic applications [3]. Furthermore, their potent antiparasitic activity (IC₅₀ values as low as 1.4 µM) combined with favorable selective indices support their continued investigation as therapeutic agents [2]. Future work should focus on optimizing side chain modifications to enhance binding specificity and reduce off-target effects, as well as exploring combination therapies with existing antiparasitic drugs.

References

Application Notes and Protocols: Anti-mycobacterial Activity Evaluation of 9-Hydroxy-4-methoxyacridine

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Key Findings

9-Hydroxy-4-methoxyacridine is a synthetic acridine alkaloid that has been investigated for its potential therapeutic applications against mycobacterial infections, including Mycobacterium tuberculosis. With the rising global challenge of multidrug-resistant TB (MDR-TB) and the limitations of current treatment regimens, discovery of novel anti-mycobacterial agents has become increasingly important in tuberculosis management. Acridine derivatives represent a promising class of compounds due to their diverse biological activities and ability to interact with multiple biochemical targets in bacterial cells, including DNA intercalation and interference with protein and lipid metabolism [1].

Recent experimental investigations have yielded crucial insights into the potential of 9-hydroxy-4-methoxyacridine as an anti-mycobacterial agent:

  • The compound was evaluated alongside acridine-9-carboraldehyde against both drug-susceptible and drug-resistant clinical isolates of M. tuberculosis [1] [2] [3]

  • The study employed standardized resazurin reduction microplate assay (REMA) to determine the minimum inhibitory concentrations (MICs) against various TB strains [1]

  • While 9-hydroxy-4-methoxyacridine showed some activity, acridine-9-carboraldehyde demonstrated more potent anti-mycobacterial effects with MIC values ranging between 0.108-0.238 µg/mL against susceptible strains and 0.157-0.196 µg/mL against resistant strains [1] [2]

  • Acridine-9-carboraldehyde also exhibited synergistic effects with conventional anti-TB drugs (rifampicin and levofloxacin), with fractional inhibitory concentration index (FICI) ≤ 0.5 [1]

These findings position acridine derivatives as promising candidates for further development as anti-TB agents, particularly for drug-resistant tuberculosis where current therapeutic options remain limited.

Anti-mycobacterial Activity Data

Quantitative Activity Profile

Experimental assessment of 9-hydroxy-4-methoxyacridine has provided valuable quantitative data on its efficacy against various M. tuberculosis strains. The following table summarizes the anti-mycobacterial activity data obtained from resazurin reduction microplate assays (REMA) conducted on both drug-susceptible and drug-resistant clinical isolates:

Table 1: Anti-mycobacterial activity of synthetic acridine alkaloids against M. tuberculosis strains

Compound Pan-sensitive H37Rv (µg/mL) Clinical Susceptible (µg/mL) Rifampicin Resistant (µg/mL) Multidrug-Resistant (µg/mL)
9-Hydroxy-4-methoxyacridine Data not specified Data not specified Data not specified Data not specified
Acridine-9-carboraldehyde 0.238 0.108 0.157 0.196
Rifampicin 0.01-16 µg/mL range tested 0.01-16 µg/mL range tested 0.01-16 µg/mL range tested 0.01-16 µg/mL range tested
Isoniazid 0.01-16 µg/mL range tested 0.01-16 µg/mL range tested 0.01-16 µg/mL range tested 0.01-16 µg/mL range tested

[1]

While the specific MIC values for 9-hydroxy-4-methoxyacridine were not explicitly provided in the available literature, the data clearly demonstrates that its structural analog, acridine-9-carboraldehyde, exhibits potent activity against both drug-susceptible and drug-resistant TB strains. The MIC values for acridine-9-carboraldehyde are particularly promising against multidrug-resistant strains (0.196 µg/mL), suggesting that this class of compounds deserves further investigation for drug-resistant tuberculosis.

Synergistic Interactions with Conventional Anti-TB Drugs

The potential synergistic relationships between acridine compounds and conventional anti-tuberculosis medications were quantitatively assessed through fractional inhibitory concentration index (FICI) calculations. The following table summarizes the key synergistic interactions observed:

Table 2: Synergistic interactions between acridine-9-carboraldehyde and conventional anti-TB drugs

Compound Combination FICI Value Interpretation Strains Tested
Acridine-9-carboraldehyde + Rifampicin ≤0.5 Synergistic Susceptible and MDR-TB
Acridine-9-carboraldehyde + Levofloxacin ≤0.5 Synergistic Susceptible and MDR-TB
Acridine-9-carboraldehyde + Isoniazid Not specified Not specified Susceptible and MDR-TB

[1]

The pronounced synergy observed between acridine-9-carboraldehyde and both rifampicin and levofloxacin against multiple M. tuberculosis strains suggests potential clinical applications in combination therapy regimens. This synergy could potentially allow for dose reduction of conventional drugs, thereby minimizing adverse effects while maintaining or enhancing therapeutic efficacy, particularly valuable in managing multidrug-resistant TB cases.

Experimental Protocols

Resazurin Reduction Microplate Assay (REMA) for MIC Determination

The resazurin reduction microplate assay (REMA) serves as a reliable, colorimetric method for determining minimum inhibitory concentrations of compounds against M. tuberculosis. This protocol outlines the standardized procedure for evaluating anti-mycobacterial activity of 9-hydroxy-4-methoxyacridine and related compounds [1].

3.1.1 Materials and Reagents
  • Test compounds: 9-Hydroxy-4-methoxyacridine (CAS 35308-00-0, Molecular weight: 225.24 g/mol, Purity: ≥97%) [4] [5]
  • Mycobacterial strains: M. tuberculosis H37Rv (pan-sensitive), clinical susceptible isolates, rifampicin-resistant, and MDR clinical isolates
  • Culture media: Middlebrook 7H10 agar and 7H9 broth supplemented with 10% oleic acid-albumin-dextrose-catalase (OADC) enrichment
  • Indicator solution: Resazurin sodium salt (0.01% w/v)
  • Equipment: 96-well round-bottom microplates, CO₂ incubator, nephelometer for inoculum standardization
3.1.2 Preparation of Compound Dilutions
  • Prepare stock solutions of 9-hydroxy-4-methoxyacridine at 1 mg/mL in DMSO or appropriate solvent based on solubility properties
  • Conduct serial two-fold dilutions in Middlebrook 7H9 broth to achieve final testing concentrations typically ranging from 32-0.065 µg/mL
  • Add 100 µL of each dilution to appropriate wells in 96-well microplates
3.1.3 Inoculum Preparation and Inoculation
  • Culture M. tuberculosis strains on Middlebrook 7H10 agar at 37°C for 21 days
  • Harvest log-phase bacteria and suspend in Middlebrook 7H9 broth with 0.2% glycerol and OADC
  • Adjust bacterial suspension to 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL) using normal saline
  • Add 100 µL of standardized inoculum to each well containing compound dilutions
3.1.4 Incubation and Visualization
  • Incubate inoculated microplates at 37°C in 5% CO₂ atmosphere for 7-10 days
  • Following incubation, add 30 µL of fresh 0.01% resazurin solution to each well
  • Re-incubate plates for 24-48 hours and observe for color change
  • Interpret results: Blue color indicates inhibition of bacterial growth (positive activity), while pink color signifies bacterial growth and resazurin reduction
3.1.5 MIC Determination
  • The minimum inhibitory concentration (MIC) is defined as the lowest compound concentration that prevents color change from blue to pink
  • Include appropriate controls: growth control (inoculum without compound), sterility control (media only), and solvent control (DMSO alone)

The following workflow diagram illustrates the complete REMA testing procedure:

REMA_workflow Start Start REMA Protocol Prep1 Prepare Compound Dilutions (32-0.065 µg/mL in 7H9 broth) Start->Prep1 Prep2 Prepare Bacterial Inoculum (0.5 McFarland standard in 7H9) Prep1->Prep2 Plate Plate Setup: Add 100µL compound dilutions to 96-well plate Prep2->Plate Inoculate Inoculate Plate: Add 100µL bacterial suspension to each well Plate->Inoculate Incubate1 Initial Incubation: 7-10 days at 37°C with 5% CO₂ Inoculate->Incubate1 Add Add Resazurin Indicator (30µL of 0.01% solution) Incubate1->Add Incubate2 Secondary Incubation: 24-48 hours at 37°C Add->Incubate2 Read Visual Reading: Blue = Growth Inhibition Pink = Bacterial Growth Incubate2->Read MIC Determine MIC: Lowest concentration preventing color change Read->MIC

Checkerboard Assay for Synergy Testing

The checkerboard assay is employed to evaluate synergistic interactions between 9-hydroxy-4-methoxyacridine and conventional anti-TB drugs. This method determines the Fractional Inhibitory Concentration Index (FICI) to quantify the nature of drug interactions [1].

3.2.1 Procedure
  • Prepare serial dilutions of 9-hydroxy-4-methoxyacridine in one direction across the microplate
  • Prepare serial dilutions of the conventional anti-TB drug (rifampicin, isoniazid, or levofloxacin) in the perpendicular direction
  • Inoculate all wells with standardized M. tuberculosis suspension as described in section 3.1.3
  • Incubate plates and assess growth using resazurin indicator as in section 3.1.4
  • Calculate FICI using the formula: FICI = (MIC of drug A in combination/MIC of drug A alone) + (MIC of drug B in combination/MIC of drug B alone)
3.2.2 Interpretation Guidelines
  • Synergy: FICI ≤ 0.5
  • Additive: FICI > 0.5 - 1.0
  • Indifferent: FICI > 1.0 - 4.0
  • Antagonism: FICI > 4.0

Chemical Properties and Safety Considerations

Physicochemical Properties of 9-Hydroxy-4-methoxyacridine
  • CAS Number: 35308-00-0 [4] [5] [6]
  • Molecular Formula: C₁₄H₁₁NO₂ [4] [5]
  • Molecular Weight: 225.24 g/mol [4] [6]
  • Melting Point: 284-287°C (decomposition) [4] [5]
  • Appearance: Light yellow to green yellow solid [4]
  • Storage Conditions: Sealed in dry, room temperature [4]
Safety and Handling

Researchers should implement appropriate safety precautions when working with 9-hydroxy-4-methoxyacridine:

  • While comprehensive toxicity data for 9-hydroxy-4-methoxyacridine is limited in the searched literature, the study by Bunalema et al. indicated that toxicity profiling was conducted for the most active analog (acridine-9-carboraldehyde) [1]
  • Apply general laboratory safety measures including personal protective equipment (lab coat, gloves, safety glasses)
  • Conduct all procedures with mycobacterial cultures in biosafety level 3 (BSL-3) facilities according to institutional guidelines
  • Follow proper decontamination protocols for all materials exposed to mycobacterial strains

Conclusion and Research Applications

The experimental data demonstrates that acridine derivatives, particularly acridine-9-carboraldehyde, exhibit promising anti-mycobacterial activity against both drug-susceptible and drug-resistant M. tuberculosis strains. While 9-hydroxy-4-methoxyacridine requires further characterization of its specific MIC values, the structural class shows potential for development as novel anti-TB agents.

The synergistic interactions observed between acridine-9-carboraldehyde and conventional anti-TB drugs (rifampicin and levofloxacin) highlight the potential of these compounds as adjunct therapies in combination regimens for drug-resistant tuberculosis. The standardized protocols outlined in this document provide researchers with robust methodologies for evaluating anti-mycobacterial activity and synergistic potential of novel acridine derivatives.

Further research should focus on:

  • Mechanism of action studies to elucidate the molecular targets of acridine derivatives in M. tuberculosis
  • Medicinal chemistry optimization to enhance potency and reduce potential cytotoxicity
  • In vivo efficacy studies in appropriate animal models of tuberculosis
  • Comprehensive toxicity profiling to establish therapeutic indices

These application notes and protocols provide the foundation for standardized evaluation of anti-mycobacterial activity in this promising class of compounds.

References

Comprehensive Application Notes and Protocols: Acridine Derivatives as α-Glucosidase Inhibitors for Diabetes Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Therapeutic Context

α-Glucosidase inhibition represents a crucial therapeutic approach for managing type 2 diabetes mellitus (T2DM), a chronic metabolic disorder affecting hundreds of millions worldwide. This enzyme catalyzes the final step of carbohydrate digestion in the small intestine, breaking down disaccharides and oligosaccharides into absorbable glucose. Inhibiting α-glucosidase delays glucose absorption, reducing postprandial hyperglycemia without requiring increased insulin secretion. Currently available α-glucosidase inhibitors like acarbose, voglibose, and miglitol face limitations due to gastrointestinal side effects including flatulence, diarrhea, and abdominal pain, driving the search for more potent and better-tolerated alternatives. [1] [2]

Acridine derivatives have emerged as promising scaffolds for developing novel α-glucosidase inhibitors. These tricyclic compounds demonstrate significant inhibitory potential through diverse interactions with the enzyme's active site. Recent research has focused particularly on hybrid molecules incorporating acridine cores with other pharmacologically active moieties, especially 1,2,3-triazole rings. These hybrids leverage the complementary binding properties of both structures, often resulting in enhanced potency and favorable drug-like properties. The 1,2,3-triazole moiety serves not only as a linker but also participates directly in enzyme binding through hydrogen bonding, π-π stacking, and dipole interactions, contributing significantly to inhibitory efficacy. [1] [2] [3]

Structure-Activity Relationship Analysis

Key Acridine-Triazole Hybrids and Their Inhibitory Potency

Extensive structure-activity relationship (SAR) studies have revealed crucial structural features influencing the α-glucosidase inhibitory activity of acridine derivatives. The core acridine structure provides a planar tricyclic framework that effectively occupies the enzyme's active site through hydrophobic interactions and π-π stacking. Position-specific substitutions significantly modulate potency, with electron-withdrawing groups typically enhancing activity and sterically bulky groups often reducing it. The integration of 1,2,3-triazole rings as linkers or terminal moieties further improves binding through additional hydrogen bond acceptance and dipole interactions with active site residues. [1] [2]

Table 1: α-Glucosidase Inhibitory Activity of 6-Chloro-2-methoxyacridine-triazole Hybrids [1] [2]

Compound R-Substituent IC₅₀ (μM) Potency Relative to Acarbose
7h 4-F 98.0 ± 0.3 ~7.6-fold more potent
7f 4-CH₃ 123.1 ± 0.8 ~6.1-fold more potent
7a H 169.1 ± 0.9 ~4.4-fold more potent
7g 3-F 164.0 ± 0.6 ~4.6-fold more potent
7l 2,4-diCl 229.2 ± 1.3 ~3.3-fold more potent
7j 2-Br 302.8 ± 0.6 ~2.5-fold more potent
7d 2-CH₃ 482.0 ± 0.2 ~1.6-fold more potent
7b 3-OCH₃ >750 Less potent
7c 4-OCH₃ >750 Less potent
Acarbose - 750.0 ± 10.5 Reference standard

Table 2: Inhibitory Activity of N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide Derivatives [4]

Compound R-Substituent IC₅₀ (μM) Potency Relative to Acarbose
5k 4-Br 26.8 ± 0.5 ~28-fold more potent
5j 2,4-diCl 39.6 ± 1.4 ~19-fold more potent
5f 4-Et 40.2 ± 1.6 ~18.7-fold more potent
5c 4-Me 42.6 ± 0.9 ~17.6-fold more potent
5n 2-Me-4-NO₂ 43.5 ± 0.7 ~17.3-fold more potent
5a H 62.9 ± 0.3 ~12-fold more potent
5m 4-NO₂ 78.8 ± 0.3 ~9.5-fold more potent
5i 4-Cl 83.0 ± 1.6 ~9.1-fold more potent
5g 4-OMe 83.0 ± 0.7 ~9.1-fold more potent
5l 3-NO₂ 110.3 ± 0.6 ~6.8-fold more potent
5e 2,6-diMe 110.8 ± 1.6 ~6.8-fold more potent
5h 3-Cl 311.3 ± 2.4 ~2.4-fold more potent
Acarbose - 752.0 ± 2.0 Reference standard
Critical Structural Modifications and Their Effects
  • Electron-withdrawing substituents: Fluorine at the para position (compound 7h) produces optimal activity (IC₅₀ = 98.0 μM), outperforming larger halogens like chlorine and bromine. This suggests size complementarity with the enzyme's active site pocket is crucial. The significant activity of 4-bromo substitution in the indole-triazole series (compound 5k, IC₅₀ = 26.8 μM) indicates possible differential binding modes across structural classes. [1] [2] [4]

  • Electron-donating groups: Methyl groups generally maintain good activity, especially at the para position (compound 7f, IC₅₀ = 123.1 μM), while methoxy groups dramatically reduce potency regardless of position (compounds 7b, 7c, IC₅₀ > 750 μM). This suggests steric limitations or potential unfavorable interactions with the enzyme's binding pocket. The contrast between 4-methyl (7f) and 3-methyl (7e) derivatives highlights the position dependence of substituent effects. [1] [2]

  • Ortho-substitutions: Substituents at the ortho position generally reduce activity, likely due to steric hindrance preventing optimal positioning in the binding pocket. This is evident in compounds 7i (2-Cl, IC₅₀ > 750 μM) and 7d (2-CH₃, IC₅₀ = 482.0 μM). However, certain disubstituted patterns like 2,4-dichloro (7l) maintain moderate activity, suggesting possible alternative binding orientations. [1] [2]

  • Triazole linkage: The 1,2,3-triazole ring serves as more than just a connector; it participates directly in binding through hydrogen bond interactions with key residues like Arg312 and His239 in the α-glucosidase active site. This moiety also improves physicochemical properties and metabolic stability. [1] [2]

Synthetic Protocols

Synthesis of 6-Chloro-2-methoxyacridine-triazole Hybrids

The synthesis of 6-chloro-2-methoxyacridine-based triazole derivatives follows a multi-step sequence culminating in a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This approach offers high yields, excellent regioselectivity, and compatibility with diverse functional groups. [1] [2]

G A 2,4-Dichlorobenzoic acid C Cu, K₂CO₃, DMF Reflux 7 hours A->C B 4-Methoxyaniline B->C D Intermediate 3 C->D E POCl₃ 3 hours D->E F 9-Chloroacridine 4 E->F G Hot Ethanol, Thiourea F->G H Thioacridine 5 G->H I Propargyl Bromide, DMSO H->I J Alkyne Intermediate 6 I->J L Click Reaction Conditions Na ascorbate, NaN₃, CuSO₄·5H₂O t-BuOH/H₂O, RT, 24h J->L K Various Benzyl Azides K->L M Final Products 7a-n L->M

Step 1: Acridine Core Formation

  • Begin with Ullmann condensation between 2,4-dichlorobenzoic acid (1.0 equiv) and 4-methoxyaniline (1.0 equiv) in the presence of copper powder, potassium carbonate, and DMF as solvent.
  • Reflux the mixture for 7 hours with continuous stirring.
  • After completion (monitor by TLC), pour the reaction mixture into ice-water and collect the precipitated intermediate 3 via filtration.
  • Purify through recrystallization from appropriate solvent. [1] [2]

Step 2: Chlorination

  • Add intermediate 3 to phosphoryl chloride (POCl₃) using a 1:5-1:10 mass ratio.
  • Heat the mixture at 80-90°C for 3 hours with reflux condensation.
  • Remove excess POCl₃ under reduced pressure after completion.
  • Quench carefully with ice-water and extract with ethyl acetate.
  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain 9-chloroacridine derivative 4 as a solid. [1] [2]

Step 3: Thioacridine Formation

  • Dissolve compound 4 in hot ethanol (approx. 10 mL/g of substrate).
  • Add thiourea (1.2 equiv) and reflux for 2-3 hours.
  • Cool the reaction mixture to room temperature and collect the precipitated thioacridine derivative 5.
  • Wash with cold ethanol and dry under vacuum. [1] [2]

Step 4: Propargylation

  • Dissolve compound 5 in dry DMSO (approx. 15 mL/g).
  • Add propargyl bromide (1.5 equiv) and potassium carbonate (2.0 equiv).
  • Stir at room temperature for 4-6 hours under nitrogen atmosphere.
  • Pour into ice-water and extract with ethyl acetate.
  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to obtain alkyne intermediate 6. [1] [2]

Step 5: Click Reaction

  • Charge a reaction vessel with alkyne 6 (1.0 equiv), appropriate benzyl azide derivative (1.2 equiv), sodium ascorbate (0.2 equiv), sodium azide (1.5 equiv), and copper(II) sulfate pentahydrate (0.1 equiv).
  • Add t-BuOH/H₂O (1:1 ratio, 0.1 M concentration relative to alkyne).
  • Stir at room temperature for 24 hours protected from light.
  • Concentrate under reduced pressure and purify the crude product by flash chromatography (silica gel, hexane/ethyl acetate gradient) to obtain final triazole products 7a-n. [1] [2]
Synthesis of 1,2,3,4-Tetrahydroacridine-triazole Derivatives

Tetrahydroacridine derivatives (tacrine analogs) represent another important class of α-glucosidase inhibitors with dual potential for Alzheimer's disease and diabetes. The synthesis employs similar click chemistry principles with modified acridine precursors. [3] [5]

Protocol for C9-Functionalized Tacrine-triazoles:

  • Start with 9-chloro-1,2,3,4-tetrahydroacridine (1.0 mmol) and benzaldehyde (1.0 mmol) in a deep eutectic solvent (prepared from N,N'-dimethylurea and L-(+)-tartaric acid in 3:1 ratio).
  • Heat at 80°C for 2 hours to effect C(sp³)-H functionalization.
  • To the same pot, add sodium azide (5.0 equiv) and continue heating at 80°C for 2 hours to obtain the 9-azido tetrahydroacridine derivative.
  • Filter and recrystallize the azide intermediate.
  • Subject the azide (1.0 mmol) to click conditions with appropriate phenylacetylene derivatives (1.0 mmol) using triethylamine, copper sulfate, and sodium ascorbate in H₂O:t-BuOH (1:1) at room temperature for 3 hours.
  • Purify the products by flash chromatography to obtain 1,2,3-triazole-linked tacrine derivatives in 84-96% yields. [3]

Bioassay Methods and Characterization Protocols

α-Glucosidase Inhibition Assay

The standard protocol for evaluating α-glucosidase inhibitory activity utilizes yeast-derived enzyme with p-nitrophenyl-α-D-glucopyranoside (pNPG) as substrate, measuring the release of p-nitrophenol spectrophotometrically. [1] [2] [4]

Reagents and Solutions:

  • Enzyme solution: Prepare α-glucosidase from Saccharomyces cerevisiae (0.2 U/mL) in 0.1 M phosphate buffer (pH 6.8).
  • Substrate solution: Dissolve pNPG in the same phosphate buffer (5 mM final concentration).
  • Test compounds: Prepare stock solutions in DMSO (10 mM) and dilute with buffer to working concentrations (typically 10-1000 μM). Keep final DMSO concentration ≤1%.
  • Positive control: Acarbose solution in buffer (100-1000 μM range).
  • Stop solution: Sodium carbonate (1 M).

Procedure:

  • Pre-incubate enzyme solution (50 μL) with test compound (25 μL) at 37°C for 10 minutes.
  • Initiate reaction by adding substrate solution (50 μL) and incubate at 37°C for exactly 30 minutes.
  • Terminate reaction with stop solution (100 μL).
  • Measure absorbance at 405 nm using microplate reader.
  • Run appropriate controls: test compound blank (enzyme replaced with buffer), substrate blank (substrate replaced with buffer), and untreated control (test compound replaced with buffer).
  • Calculate percentage inhibition = [(A_control - A_sample)/A_control] × 100.
  • Determine IC₅₀ values using nonlinear regression of inhibition data at various concentrations (typically 6-8 points). [1] [2] [4]
Enzyme Kinetics and Mechanism of Action

Kinetic studies elucidate the inhibition mechanism and affinity parameters, essential for understanding compound interactions with the enzyme target.

Protocol for Kinetic Analysis:

  • Perform inhibition assays at multiple substrate concentrations (0.5-5.0 mM pNPG) and various inhibitor concentrations bracketing the IC₅₀ value.
  • Measure initial reaction rates for each combination.
  • Analyze data using Lineweaver-Burk plots (1/V vs 1/[S]) to determine inhibition pattern.
  • For competitive inhibitors (e.g., compound 7h), the plots will show intersecting at the y-axis with different slopes.
  • Calculate inhibition constant (Kᵢ) from secondary plots of slope vs inhibitor concentration. [1] [2] [4]

Expected Results:

  • Most potent acridine-triazole hybrids demonstrate competitive inhibition, indicating direct binding to the enzyme's active site.
  • Representative Kᵢ values range from 26-85 μM for leading compounds.
  • Molecular docking typically reveals interactions with key active site residues including His279, Arg312, and Glu411. [1] [2]
Computational Studies Protocol

Molecular docking and dynamics simulations provide structural insights into inhibitor-enzyme interactions and guide rational design.

Docking Protocol:

  • Retrieve α-glucosidase structure from Protein Data Bank (e.g., PDB: 3AAA).
  • Prepare protein by adding hydrogen atoms, assigning charges, and removing water molecules.
  • Generate 3D structures of acridine derivatives and minimize energy using appropriate force fields.
  • Define binding site centered on catalytic residues with sufficient margin for ligand exploration.
  • Perform docking using AutoDock Vina or similar software with default parameters.
  • Analyze binding poses for hydrogen bonds, π-π stacking, hydrophobic interactions, and other contacts.
  • Validate protocol by redocking known inhibitors. [1] [2] [4]

Molecular Dynamics Protocol:

  • Solvate the protein-ligand complex in explicit water molecules using periodic boundary conditions.
  • Neutralize system with appropriate counterions.
  • Employ multi-step equilibration: NVT (constant number, volume, temperature) for 100 ps followed by NPT (constant number, pressure, temperature) for 100 ps.
  • Run production dynamics for 50-100 ns at 300K.
  • Analyze trajectories for root-mean-square deviation (RMSD), binding interactions, and binding free energies using MM-PBSA/GBSA methods. [1]

Research Applications and Implementation Guidance

Data Interpretation and Translation

The SAR data presented in Tables 1 and 2 enables systematic optimization of acridine-based α-glucosidase inhibitors. Researchers should prioritize compounds with electron-withdrawing groups at para positions (especially fluorine and bromine) while avoiding ortho-substitutions and methoxy groups. The significant potency improvement over acarbose (up to 28-fold) highlights the therapeutic potential of these compounds. [1] [2] [4]

For lead selection, consider comprehensive profiling beyond enzyme inhibition, including:

  • Selectivity over α-amylase: To minimize gastrointestinal side effects
  • Cytotoxicity assessment: Using MTT assay on relevant cell lines (e.g., MCF-7, HDF)
  • Pharmacokinetic properties: Metabolic stability, membrane permeability
  • In vivo efficacy: Animal models of type 2 diabetes [1] [6]
Troubleshooting and Technical Considerations

Synthesis Challenges:

  • Low yields in Ullmann condensation: Ensure strict anhydrous conditions and use freshly activated copper
  • Poor regioselectivity in click reactions: Confirm copper(I) stability using degassed solvents and inert atmosphere
  • Impurity formation during chlorination: Carefully control reaction temperature and workup conditions

Bioassay Artifacts:

  • Substrate depletion: Ensure linear reaction conditions by limiting conversion to <10%
  • Compound solubility: Use minimal DMSO with appropriate vehicle controls
  • Enzyme variability: Standardize enzyme activity across batches using acarbose controls
  • Fluorescence interference: Acridine cores may interfere with certain assay formats; validate with alternative methods [1] [2] [4]
Translational Research Guidance

For researchers advancing acridine derivatives toward preclinical development:

  • Prioritize compounds with IC₅₀ < 50 μM and favorable selectivity indices (>10 vs α-amylase)
  • Focus on derivatives with competitive inhibition kinetics for predictable pharmacology
  • Consider hybrid structures with dual activity against related targets (e.g., cholinesterases for diabetes-associated cognitive impairment)
  • Employ structure-based design leveraging molecular dynamics results to optimize interactions with key residues [1] [2] [3]

These application notes provide a comprehensive framework for designing, synthesizing, and evaluating acridine derivatives as α-glucosidase inhibitors. The integrated experimental and computational approaches support efficient lead optimization for antidiabetic drug discovery programs.

References

Application Notes and Protocols: 6-Chloro-2-methoxyacridine Derivatives as α-Glucosidase Inhibitors for Diabetes Research

Author: Smolecule Technical Support Team. Date: February 2026

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Introduction and Significance

Type 2 Diabetes Mellitus (T2DM) represents a significant global health challenge, characterized by persistent hyperglycemia resulting from insulin resistance and impaired insulin secretion. With over 90% of diabetes cases classified as T2DM and prevalence rates continuing to rise worldwide, developing effective therapeutic interventions remains a critical research priority [1] [2]. One promising treatment strategy involves α-glucosidase inhibition, which targets postprandial hyperglycemia by delaying carbohydrate digestion and reducing glucose absorption in the small intestine [3]. Currently available α-glucosidase inhibitors such as acarbose, voglibose, and miglitol face limitations due to gastrointestinal side effects including flatulence, diarrhea, and abdominal discomfort, necessitating the development of novel, more effective inhibitors with improved safety profiles [1] [4].

The 6-chloro-2-methoxyacridine scaffold has emerged as a promising structural framework for developing potent α-glucosidase inhibitors. Acridine-based derivatives represent tricyclic aromatic systems with demonstrated potential in medicinal chemistry, exhibiting diverse biological activities including antimalarial, anticancer, and antimicrobial properties [5]. Recent research has revealed that specific structural modifications to the acridine core, particularly through incorporation of triazole functionalities, can significantly enhance α-glucosidase inhibitory activity while maintaining favorable cytotoxicity profiles [1] [6]. These hybrid molecules leverage the inherent planarity of the acridine system, which enables effective interaction with the enzyme's active site, while the triazole moiety provides additional binding capabilities through hydrogen bonding and π-π interactions [2].

The synthesis of 6-chloro-2-methoxyacridine derivatives linked to various triazole substituents represents an innovative approach in antidiabetic drug development, combining the favourable pharmacodynamic properties of both structural elements. Recent studies have demonstrated that these hybrid compounds exhibit significantly enhanced potency compared to standard therapies, with the most potent derivatives showing IC50 values up to 7.6-fold lower than acarbose, the current first-line α-glucosidase inhibitor medication [1] [2]. This application note provides detailed synthetic methodologies, biological evaluation protocols, and computational analysis approaches to support research efforts in developing novel 6-chloro-2-methoxyacridine-based therapeutics for diabetes management.

Chemical Synthesis Protocol

Synthetic Pathway Overview

The synthesis of 6-chloro-2-methoxyacridine-triazole hybrids follows a multi-step convergent strategy that constructs the acridine core followed by sequential incorporation of the triazole moiety. The complete synthetic pathway is illustrated in Figure 1 below, which outlines the reaction sequence from starting materials to final products:

G 2,4-Dichlorobenzoic Acid 2,4-Dichlorobenzoic Acid 4-Chloro-2-((4-methoxyphenyl)amino)benzoic acid (3) 4-Chloro-2-((4-methoxyphenyl)amino)benzoic acid (3) 2,4-Dichlorobenzoic Acid->4-Chloro-2-((4-methoxyphenyl)amino)benzoic acid (3) Ullmann Condensation 4-Methoxyaniline, Cu, K₂CO₃, DMF Reflux, 5-7 hours 6,9-Dichloro-2-methoxyacridine (4) 6,9-Dichloro-2-methoxyacridine (4) 4-Chloro-2-((4-methoxyphenyl)amino)benzoic acid (3)->6,9-Dichloro-2-methoxyacridine (4) Cyclization POCl₃ Reflux, 3-6 hours 9-Chloro-2-methoxy-6-((5-mercapto-4-phenyl-4H-1,2,3-triazol-1-yl)acridine (6) 9-Chloro-2-methoxy-6-((5-mercapto-4-phenyl-4H-1,2,3-triazol-1-yl)acridine (6) 6,9-Dichloro-2-methoxyacridine (4)->9-Chloro-2-methoxy-6-((5-mercapto-4-phenyl-4H-1,2,3-triazol-1-yl)acridine (6) Nucleophilic Substitution Thiourea, Ethanol Reflux, then Propargyl Bromide, DMSO Final Derivatives 7a-n Final Derivatives 7a-n 9-Chloro-2-methoxy-6-((5-mercapto-4-phenyl-4H-1,2,3-triazol-1-yl)acridine (6)->Final Derivatives 7a-n Click Chemistry Benzyl halide derivatives, Sodium ascorbate NaN₃, CuSO₄·5H₂O, t-Butanol/Water RT, 24 hours 4-Methoxyaniline 4-Methoxyaniline

Figure 1: Synthetic pathway for 6-chloro-2-methoxyacridine-triazole hybrids

Step-wise Experimental Procedures
2.2.1 Synthesis of 4-Chloro-2-((4-methoxyphenyl)amino)benzoic Acid (Compound 3)

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 2,4-dichlorobenzoic acid (7.68 g, 40.2 mmol) with 4-methoxyaniline (9.8 g, 79.6 mmol) in dry DMF (40 mL). Add potassium carbonate (6.9 g, 50.0 mmol) and copper powder (40 mesh, 0.24 g, 3 wt% with respect to benzoic acid) to the reaction mixture [1] [5].

Reaction Execution: Heat the mixture under reflux conditions with continuous stirring for 5-7 hours. Monitor reaction completion by TLC analysis (silica gel, ethyl acetate/hexane 1:1 v/v). After cooling to room temperature, carefully acidify the mixture with dilute hydrochloric acid to pH ~3-4. Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water. Purify the crude product by recrystallization from ethanol to yield compound 3 as a pure solid [1] [5].

Characterization Data: Yield: 55%; m.p.: 206-208°C; IR (KBr) cm⁻¹: 3321 (N-H), 1662 (C=O); ¹H NMR (DMSO-d₆) δ: 3.76 (s, 3H, OCH₃), 6.65 (dd, 1H, Ar-H), 6.77 (d, 1H, Ar-H), 6.95-7.02 (m, 2H, Ar-H), 7.18-7.24 (m, 2H, Ar-H), 7.88 (d, 1H, Ar-H), 9.47 (s, 1H, NH) [5].

2.2.2 Synthesis of 6,9-Dichloro-2-methoxyacridine (Compound 4)

Reaction Setup: Dissolve compound 3 (6.7 mmol) in phosphorus oxychloride (POCl₃) (15 mL) in a 100 mL round-bottom flask equipped with a reflux condenser and calcium chloride guard tube [1] [6].

Reaction Execution: Heat the reaction mixture under reflux conditions for 3-6 hours. Monitor reaction progress by TLC. After cooling to room temperature, carefully pour the reaction mixture into a beaker containing crushed ice (200 g) with continuous stirring. Maintain the pH >8 during this quenching process by simultaneous addition of ammonia solution (100 mL). Extract the product with chloroform (3 × 100 mL), combine the organic layers, and dry over anhydrous calcium chloride. Remove solvent under reduced pressure to obtain the crude product. Further purify by column chromatography (silica gel, ethyl acetate/hexane gradient) [1] [5].

Characterization Data: Yield: 66%; m.p.: 169-172°C; IR (KBr) cm⁻¹: 1633, 1554 (C=N); ¹H NMR (CDCl₃) δ: 4.01 (s, 3H, OCH₃), 7.44-7.49 (m, 2H, Ar-H), 7.52 (dd, 1H, Ar-H), 8.05 (d, 1H, Ar-H), 8.16 (d, 1H, Ar-H), 8.28 (d, 1H, Ar-H) [5].

2.2.3 Synthesis of Final Triazole Derivatives (Compounds 7a-n)

Reaction Setup: In a 50 mL reaction tube, combine compound 6 (1.0 mmol) with appropriate benzyl halide derivatives (1.2 mmol) in t-butanol/water (1:1, 10 mL) mixture. Add sodium ascorbate (0.1 mmol), sodium azide (1.5 mmol), and copper sulfate pentahydrate (0.05 mmol) to the reaction mixture [1].

Reaction Execution: Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere. Monitor reaction progress by TLC. Upon completion, dilute the mixture with ethyl acetate (20 mL) and wash with brine solution (2 × 15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from ethanol or by column chromatography [1].

Characterization: Confirm structure of all final compounds using IR, ¹H NMR, ¹³C NMR, and mass spectrometry. Perform elemental analysis (C, H, N) to verify purity (>95%) [1] [6].

Biological Evaluation Protocol

In Vitro α-Glucosidase Inhibition Assay

Principle: This protocol measures the inhibitory activity of synthesized acridine derivatives against Saccharomyces cerevisiae α-glucosidase enzyme, using acarbose as the reference standard inhibitor. The assay is based on the enzyme's hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to produce p-nitrophenol, which is quantified spectrophotometrically at 405 nm [1] [6].

Reagent Preparation:

  • Enzyme Solution: Prepare α-glucosidase from S. cerevisiae (EC 3.2.1.20) in 100 mM phosphate buffer (pH 6.8) to a final concentration of 0.2 U/mL.
  • Substrate Solution: Dissolve pNPG in phosphate buffer to 3 mM concentration.
  • Test Compound Solutions: Prepare serial dilutions of acridine derivatives in DMSO (final DMSO concentration in assay <1%).
  • Positive Control: Prepare acarbose solutions in phosphate buffer.

Experimental Procedure:

  • Pre-incubate enzyme solution (50 μL) with test compound solutions (10 μL at various concentrations) in phosphate buffer (120 μL) for 15 minutes at 37°C.
  • Initiate the reaction by adding substrate solution (20 μL) and incubate for 30 minutes at 37°C.
  • Terminate the reaction by adding sodium carbonate solution (80 μL, 0.2 M).
  • Measure the absorbance at 405 nm using a microplate reader.
  • Include appropriate blanks (without enzyme) and controls (without inhibitor).
  • Perform all assays in triplicate to ensure statistical significance.

IC₅₀ Calculation: Calculate percent inhibition using the formula: % Inhibition = [(A_control - A_sample)/A_control] × 100. Determine IC₅₀ values (concentration causing 50% enzyme inhibition) using non-linear regression analysis of inhibition curves with GraphPad Prism or similar software [1] [6].

Enzyme Kinetic Studies

Objective: Determine the mode of inhibition and inhibition constant (Kᵢ) for the most potent compounds.

Procedure:

  • Perform enzyme assays at varying substrate concentrations (0.5-5.0 mM pNPG) in the presence of different concentrations of inhibitor.
  • Analyze kinetic data using Lineweaver-Burk plots (1/V vs. 1/[S]).
  • Determine inhibition mode (competitive, non-competitive, or mixed) from plot patterns.
  • Calculate Kᵢ values from secondary plots of slope or intercept vs. inhibitor concentration [1].

Experimental Data and Structure-Activity Relationships

Quantitative Inhibition Data

Table 1: α-Glucosidase Inhibitory Activity (IC₅₀) of 6-Chloro-2-methoxyacridine-triazole Derivatives

Compound R-Substituent IC₅₀ (μM)* Relative Potency vs. Acarbose
7a H 169.1 ± 0.9 4.4×
7b 3-OCH₃ >750 <1×
7c 4-OCH₃ >750 <1×
7d 2-CH₃ 482.0 ± 0.2 1.6×
7e 3-CH₃ >750 <1×
7f 4-CH₃ 123.1 ± 0.8 6.1×
7g 3-F 164.0 ± 0.6 4.6×
7h 4-F 98.0 ± 0.3 7.6×
7i 2-Cl >750 <1×
7j 2-Br 302.8 ± 0.6 2.5×
7k 2,3-diCl >750 <1×
7l 2,4-diCl 229.2 ± 1.3 3.3×
7m 2-NO₂ >750 <1×
7n 4-NO₂ >750 <1×
Acarbose - 750.0 ± 10.5 1.0×

Data represented as mean ± SD (n=3) [1] [2]

Structure-Activity Relationship Analysis

The quantitative data in Table 1 reveals several key structure-activity relationship trends, which are visualized in Figure 2 below, illustrating the logical relationships between structural features and inhibitory potency:

G Electron-Withdrawing Groups Electron-Withdrawing Groups Enhanced Activity Enhanced Activity Electron-Withdrawing Groups->Enhanced Activity Small para-substitutions 4-F (7h): IC₅₀ = 98.0 μM Compound 7h (4-F)\nMost Potent Derivative Compound 7h (4-F) Most Potent Derivative Enhanced Activity->Compound 7h (4-F)\nMost Potent Derivative Electron-Donating Groups Electron-Donating Groups Reduced Activity Reduced Activity Electron-Donating Groups->Reduced Activity Especially at meta-position 3-OCH₃ (7b): IC₅₀ > 750 μM Compound 7b (3-OCH₃)\nLeast Potent Derivative Compound 7b (3-OCH₃) Least Potent Derivative Reduced Activity->Compound 7b (3-OCH₃)\nLeast Potent Derivative Substitution Position Substitution Position Activity Modulation Activity Modulation Substitution Position->Activity Modulation para > meta > ortho for halogens and small groups Steric Effects Steric Effects Activity Reduction Activity Reduction Steric Effects->Activity Reduction Bulky ortho-substitutions 2-Cl (7i): IC₅₀ > 750 μM Hydrogen Bonding Capacity Hydrogen Bonding Capacity Variable Effects Variable Effects Hydrogen Bonding Capacity->Variable Effects Nitro groups detrimental 2-NO₂ (7m): IC₅₀ > 750 μM

Figure 2: Structure-Activity Relationship (SAR) analysis of 6-chloro-2-methoxyacridine derivatives

  • Electron-withdrawing groups at the para position significantly enhance activity, with 4-fluoro substitution (compound 7h) demonstrating the highest potency (IC₅₀ = 98.0 μM) [1].
  • Electron-donating groups, particularly at the meta position, dramatically reduce inhibitory activity (compounds 7b, 7c, 7e with IC₅₀ >750 μM) [1] [2].
  • Small substituents at the para position (4-F, 4-CH₃) are generally favorable, while bulky ortho-substituents (2-Cl, 2,3-diCl) negatively impact activity due to steric hindrance [1].
  • The unsubstituted derivative (7a) shows moderate activity (IC₅₀ = 169.1 μM), suggesting the core structure possesses intrinsic inhibitory properties [2].

Computational Analysis Protocols

Molecular Docking Studies

Objective: Predict the binding orientation and interaction mechanisms between acridine derivatives and the α-glucosidase active site.

Procedure:

  • Protein Preparation: Obtain the crystal structure of S. cerevisiae α-glucosidase (PDB ID: 3AAA) from the Protein Data Bank. Remove water molecules and co-crystallized ligands. Add polar hydrogens and assign Gasteiger charges using molecular modeling software.
  • Ligand Preparation: Generate 3D structures of acridine derivatives using Chem3D or similar software. Perform energy minimization using MMFF94 force field.
  • Docking Execution: Define the active site using the original ligand's coordinates. Perform flexible ligand docking using AutoDock Vina or similar software with an exhaustiveness value of 8.
  • Interaction Analysis: Analyze the best poses for hydrogen bonds, π-π stacking, van der Waals interactions, and hydrophobic contacts with key residues including His279, Arg312, and Asp352 [1] [6].
Molecular Dynamics Simulations

Objective: Evaluate the stability of protein-ligand complexes and binding free energies under dynamic conditions.

Protocol:

  • System Setup: Solvate the protein-ligand complex in a cubic water box with TIP3P water molecules. Add ions to neutralize the system.
  • Simulation Parameters: Perform simulations using AMBER or GROMACS with the CHARMM27 force field. Apply periodic boundary conditions and maintain constant temperature (300 K) and pressure (1 bar) using Berendsen coupling.
  • Production Run: Conduct 100 ns simulation with a 2 fs time step. Save trajectories every 10 ps for analysis.
  • Trajectory Analysis: Calculate root mean square deviation (RMSD), root mean square fluctuation (RMSF), radius of gyration (Rg), and hydrogen bond occupancy. Determine binding free energies using the MM-PBSA method [1].

Application in Drug Development

The integration of synthetic chemistry, biological evaluation, and computational analysis presented in this protocol provides a comprehensive framework for developing novel 6-chloro-2-methoxyacridine-based α-glucosidase inhibitors. The most promising compound identified through these methodologies (7h, IC₅₀ = 98.0 μM) demonstrates significantly enhanced potency compared to the standard drug acarbose, with a 7.6-fold improvement in inhibitory activity [1] [2].

These derivatives function through competitive inhibition mechanisms, directly binding to the enzyme's active site and blocking substrate access, as confirmed through kinetic studies [1]. The structure-activity relationship insights provide valuable guidance for further lead optimization, particularly the favorable effect of small electron-withdrawing groups at the para position and the detrimental impact of bulky ortho-substituents.

Future research directions should include:

  • In vivo evaluation of glucose-lowering effects in diabetic animal models
  • ADMET profiling to assess pharmacokinetic properties and toxicity
  • Further structural optimization based on computational predictions
  • Combination studies with other antidiabetic agents to assess synergistic effects

The protocols outlined in this application note represent robust and reproducible methodologies for advancing novel acridine-based therapeutics through the drug discovery pipeline, contributing to the development of more effective treatments for Type 2 Diabetes Mellitus.

References

4-Methoxyacridine PARP and Topo inhibition assay

Author: Smolecule Technical Support Team. Date: February 2026

Background and Mechanism of Action

Acridine derivatives, including those with methoxy substitutions, are planar polycyclic molecules known for their ability to intercalate into DNA [1]. This intercalation disrupts DNA topology and is a key mechanism for inhibiting topoisomerase enzymes [2] [3].

Topoisomerases (Topo I and Topo II) are essential enzymes that relieve torsional stress during DNA replication and transcription by creating transient breaks in the DNA backbone [4]. Topoisomerase "poisons," a class that includes many acridine compounds, function by stabilizing the enzyme-DNA cleavage complex, preventing re-ligation and leading to the accumulation of DNA strand breaks that trigger cell death [2] [4].

PARP (Poly (ADP-ribose) polymerase), particularly PARP1, is a key sensor for DNA single-strand breaks (SSBs) [5]. The synergy between topoisomerase inhibitors and PARP inhibitors is a well-established concept. Topoisomerase inhibitors create DNA lesions that require repair by pathways involving PARP. When PARP is also inhibited, this repair is compromised, leading to the conversion of SSBs to more lethal double-strand breaks (DSBs) and synergistic cell death, especially in cells with deficient homologous recombination repair [6] [5]. While specific studies on 4-Methoxyacridine with PARP are limited, the general principle suggests that acridine-induced DNA damage could be potentiated by PARP inhibition.

Experimental Data on Acridine Derivatives

The table below summarizes quantitative data from recent studies on various acridine-thiosemicarbazone derivatives, which include compounds with structural similarities to this compound [3].

Compound ID R1 R2 Topo IIα Inhibition (% at 100 µM) Cytotoxicity (IC50, µM) B16-F10 DNA Binding Constant (Kb, M⁻¹)
DL-08 H OCH₃ 79% 14.79 Not Specified
DL-01 OCH₃ H 77% >25 Not Specified
DL-07 OCH₃ H 74% >25 Not Specified
CL-07 OCH₃ H Not Active >25 4.75 x 10⁴
Amsacrine (Control) - - ~76% - -

Key Observations from the Data:

  • Potent Inhibition: Derivatives DL-08, DL-01, and DL-07 demonstrated significant Topo IIα inhibition, comparable to the control drug amsacrine [3].
  • Structure-Activity Relationship (SAR): The position of the methoxy group (R1 vs. R2) influences activity. Molecular docking studies suggest that an unsubstituted acridine core (as in DL-08) may allow for better π-stacking with DNA bases, enhancing Topo II inhibition [3].
  • DNA Intercalation: Compound CL-07, while inactive against Topo IIα, showed a high affinity for DNA, confirming that intercalation is a core property of these molecules [3].

Detailed Experimental Protocols

Here are generalized protocols for key assays, adapted from the methodologies in the search results.

Protocol 1: Topoisomerase IIα Inhibition Assay

This assay measures the compound's ability to prevent the relaxation of supercoiled DNA by Topo IIα [3].

  • Reaction Mixture: In a nuclease-free microtube, combine the following:
    • Topo IIα Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT.
    • Supercoiled Plasmid DNA: 250 ng (e.g., pBR322).
    • Test Compound: Diluted in DMSO (final DMSO concentration ≤ 1%).
    • Purified Human Topo IIα Enzyme: 2-4 units.
    • Add sterile water to a final volume of 20 µL.
  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
  • Termination: Stop the reaction by adding 2 µL of 10% SDS (Sodium Dodecyl Sulfate).
  • Digestion: Add 1 µL of Proteinase K (5 mg/mL) and incubate at 37°C for an additional 30 minutes to digest the enzyme.
  • Analysis: Load the samples onto a 1% agarose gel in 1x TBE buffer. Run the gel at 80-100 V for 1-2 hours. Stain the gel with ethidium bromide or SYBR Safe and visualize under UV light.
  • Interpretation: A topoisomerase poison will stabilize the cleavable complex, visible as a linear DNA band. A catalytic inhibitor will result in the retention of the supercoiled DNA band. Compare to a no-enzyme control (only supercoiled DNA) and an enzyme-only control (fully relaxed DNA).
Protocol 2: DNA Intercalation Assay via Fluorescence Spectroscopy

This protocol assesses the compound's binding affinity to DNA [3].

  • Sample Preparation:
    • Prepare a stock solution of Calf Thymus DNA (CT-DNA) in buffer (5 mM Tris-HCl, pH 7.4). Determine its concentration spectrophotometrically (A260 of 1.0 ≈ 50 µg/mL dsDNA).
    • Prepare a stock solution of the test acridine compound in DMSO.
  • Titration: In a quartz cuvette, place a fixed concentration of the acridine compound (e.g., 5 µM). Record the fluorescence emission spectrum (e.g., λex = 355 nm, λem = 400-600 nm).
  • Titration and Measurement: Add increasing aliquots of the CT-DNA stock solution to the cuvette. After each addition, mix gently, allow to equilibrate for 2-3 minutes, and record the fluorescence emission spectrum.
  • Data Analysis: Plot the fluorescence intensity (or its inverse, for quenching) against the DNA concentration. The data can be fitted using the McGhee-von Hippel equation or the Scatchard equation to determine the binding constant (Kb) and the stoichiometry (n).

Experimental Workflow and Pathway Visualization

The following diagram illustrates the logical workflow for evaluating a novel acridine derivative, from initial screening to mechanistic studies.

The diagram below summarizes the proposed mechanism by which a dual-acting compound might target both topoisomerase and PARP, leading to enhanced cancer cell death.

Conclusion and Research Outlook

This compound serves as a promising scaffold for developing anti-cancer agents, primarily through topoisomerase II inhibition and DNA intercalation. The provided protocols and data offer a foundation for profiling such compounds.

A key area for future research is the empirical validation of PARP inhibition by these derivatives. You can adapt existing PARP activity assays, which often measure the transfer of ADP-ribose from NAD+ to a PARP substrate in the presence of your compound, to directly test this hypothesis. Confirming dual Topo/PARP inhibition could significantly elevate the therapeutic potential of this compound class.

References

Comprehensive Application Notes and Protocols: 9-Aminoacridine-Mediated FoxP3 Downregulation in Regulatory T Cells for Cancer Immunotherapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 9-Aminoacridines and FoxP3 Regulation in Treg Cells

Regulatory T cells (Tregs) play a dual role in immune function—maintaining peripheral tolerance and preventing autoimmunity while simultaneously inhibiting anti-tumor immunity in the tumor microenvironment. The transcription factor FoxP3 serves as the master regulator of Treg development, function, and stability, making it an attractive therapeutic target for cancer immunotherapy. The discovery that 9-aminoacridine derivatives can selectively modulate FoxP3 represents a significant advancement in the effort to develop small-molecule inhibitors of Treg-mediated immunosuppression. Recent high-throughput screening approaches have identified this compound class as capable of disrupting Treg suppressive function without globally compromising effector T cell responses, addressing a critical limitation of previous Treg-targeting strategies [1].

The therapeutic rationale for targeting FoxP3 in Tregs stems from the well-established correlation between Treg infiltration in tumors and poor prognosis across multiple cancer types. Tregs utilize multiple mechanisms to suppress anti-tumor immunity, including secretion of inhibitory cytokines (IL-10, TGF-β, IL-35), expression of immune checkpoint molecules (CTLA-4, PD-1), and metabolic disruption through CD25-mediated IL-2 deprivation. By specifically targeting FoxP3, the 9-aminoacridine compounds directly address the master regulator of these immunosuppressive mechanisms rather than individual pathways, potentially yielding more comprehensive restoration of anti-tumor immunity [1] [2].

Experimental Data and Compound Characterization

Quantitative Analysis of 9-Aminoacridine Effects on FoxP3 Expression

Table 1: FoxP3 Downregulation Efficacy of Selected 9-Aminoacridine Compounds

Compound IC50 on FoxP3 Downregulation (μM) Maximal Suppressive Effect Chemical Structure Features
Quinacrine (Lead) 4.38 95.9% 6-chloro-2-methoxy-9-aminoacridine with diethylaminopentyl side chain
MP4 0.783 100% 3-chloro-7-methoxyacridine-2,9-diamine with diethylaminopentyl chain
MP5 0.86 100% 9-piperidin-1-yl-acridine (simplified side chain)
MP2 4.742 98.8% Unsubstituted acridin-9-amine hydrochloride
MP3 5.259 92.8% 6-chloro-2-methoxy-9-(4-methylpiperidin-1-yl)acridine
MP9 7.5 100% 7-ethoxyacridine-3,9-diamine (ethacridine lactate)
Amodiaquine 16.7 55.1% 4-[(7-chloroquinolin-4-yl)amino]phenol derivative

The structure-activity relationship analysis reveals that chloro and methoxy substitutions at positions 6 and 2 of the acridine ring, respectively, enhance FoxP3 downregulation potency, while the nature of the amino side chain at position 9 significantly influences both potency and efficacy. The most potent compounds (MP4, MP5) achieve complete FoxP3 suppression at sub-micromolar concentrations, representing promising candidates for further therapeutic development [1].

Functional Consequences of FoxP3 Downregulation on Treg Suppressive Capacity

Table 2: Effects of 9-Aminoacridines on Treg Phenotype and Function

Parameter Effect of 9-Aminoacridine Treatment Experimental System Significance
Treg Suppressive Function Abrogated In vitro suppression assay Releases inhibition of effector T cells
Downstream Treg Markers Reduced expression of CD25, CTLA-4, CD73, CD39 Flow cytometry Disrupts multiple immunosuppressive mechanisms
Effector T Cell Proliferation Enhanced CFSE dilution assay Restores anti-tumor immunity
Cytokine Production Increased IFN-γ, Granzyme B in CD8+ T cells Cytokine detection Promotes tumor cell killing
Treg Stability Reduced FoxP3 expression without immediate cell death Long-term culture Functional rather than cytotoxic effects
Anti-tumor Immunity Enhanced tumor clearance Syngeneic mouse model Validates therapeutic potential

The functional profiling demonstrates that 9-aminoacridines specifically impair the immunosuppressive capacity of Tregs while sparing effector T cell function. This selective targeting addresses a critical challenge in Treg-directed therapy—achieving sufficient Treg inhibition to unleash anti-tumor immunity without triggering widespread autoimmunity or general immune suppression [1] [3].

Mechanism of Action: Molecular Pathways

The primary mechanism through which 9-aminoacridines disrupt Treg function involves direct interference with FoxP3's DNA-binding activity. FoxP3 normally functions as a transcriptional regulator that controls the expression of key immunosuppressive molecules in Tregs. The 9-aminoacridine compounds structurally disrupt the FoxP3-chromatin interaction, thereby preventing the transcription factor from regulating its target genes [1].

Recent research has revealed that FoxP3 exhibits dynamic chromatin binding that depends on Treg activation state and environmental cues. Rather than functioning as a classical transcription factor with static DNA binding, FoxP3 increasingly appears to act as a transcriptional cofactor that is recruited to chromatin through interactions with DNA-binding proteins induced by T cell activation, such as NFAT and AP-1 [4] [5]. The 9-aminoacridine compounds appear to exploit this mechanism by disrupting the protein-protein interactions necessary for FoxP3's recruitment to chromatin, particularly in activated Treg populations that are most relevant to the tumor microenvironment [1].

G Compound 9-Aminoacridine Compounds FoxP3_DNA_Binding Disruption of FoxP3-DNA Binding Compound->FoxP3_DNA_Binding Direct Interference Transcriptional_Dysregulation Dysregulation of Treg Gene Program FoxP3_DNA_Binding->Transcriptional_Dysregulation Gene_Targets Altered Expression of: • CD25 • CTLA-4 • CD73 • CD39 Transcriptional_Dysregulation->Gene_Targets Functional_Effects Loss of Suppressive Function Immune_Activation Enhanced Anti-Tumor Immunity Functional_Effects->Immune_Activation Gene_Targets->Functional_Effects

Diagram 1: Molecular mechanism of 9-aminoacridine-mediated FoxP3 disruption in Treg cells. The compounds interfere with FoxP3-DNA binding, leading to dysregulation of key Treg genes and ultimately loss of immunosuppressive function.

The context-dependent nature of FoxP3 requirement in mature Tregs explains the therapeutic window of 9-aminoacridines. While FoxP3 is essential for establishing Treg identity during development, mature Tregs exhibit varying degrees of dependence on continued FoxP3 expression based on their environment. Tumor-infiltrating Tregs demonstrate particular sensitivity to FoxP3 degradation, whereas Tregs in peripheral tissues maintain considerable function even with reduced FoxP3 levels. This differential sensitivity creates an opportunity for therapeutic targeting that preferentially disrupts Treg function in tumors while sparing peripheral immune homeostasis [6].

Application Notes for Cancer Immunotherapy

Therapeutic Implementation Considerations
  • Combination Therapy Strategies: 9-aminoacridines show synergistic effects when combined with immune checkpoint inhibitors. The compounds reverse Treg-mediated immunosuppression, while checkpoint inhibitors (anti-PD-1, anti-CTLA-4) directly enhance effector T cell function. This dual approach addresses multiple mechanisms of tumor immune evasion simultaneously [1] [2].

  • Dosing Schedule Optimization: Based on kinetic studies of FoxP3 downregulation, sustained exposure rather than bolus dosing maintains Treg suppression. The IC50 values ranging from 0.783-7.5 μM provide guidance for target concentration achievement in vivo, with the most potent compounds (MP4, MP5) requiring sub-micromolar concentrations for complete FoxP3 suppression [1].

  • Tumor Microenvironment Specificity: The compounds leverage the heightened dependence of tumor-infiltrating Tregs on FoxP3 maintenance compared to peripheral Tregs. This differential sensitivity provides a therapeutic window where anti-tumor immunity can be enhanced without triggering widespread autoimmunity [6].

  • Formulation Strategies: For in vivo application, consider encapsulation approaches similar to those developed for FoxP3 inhibitory peptides. CD25-targeted nanoliposomes enhance Treg-specific delivery and could be adapted for 9-aminoacridine compounds to improve therapeutic index [7].

Assessment Methodologies for Preclinical Development
  • Treg Purity Isolation: Use lymphoblast gating during flow cytometry sorting to obtain >98% pure FoxP3+ Treg populations. The lymphoblast population within activated Treg cultures demonstrates higher FoxP3 expression and superior suppressive function compared to non-lymphoblast populations, ensuring consistent experimental results [8].

  • Comprehensive Suppression Analysis: Implement single-cell suppression profiling (scSPOT) to simultaneously evaluate Treg effects on all immune cell subsets. This 52-marker CyTOF panel assesses division arrest, cell cycle inhibition, and effector molecule downregulation across multiple immune populations, providing a systems-level view of Treg-mediated suppression [3].

  • Stability-Function Correlation: Monitor CD126 (IL-6 receptor alpha) expression as a marker of Treg stability. CD126Lo/− Treg populations demonstrate greater stability and enhanced suppressive function even under inflammatory conditions, providing a key quality control parameter for Treg preparations [9].

Detailed Experimental Protocols

Protocol 1: High-Throughput Screening for FoxP3 Downregulation

Purpose: Identify and validate compounds that downregulate FoxP3 expression in human primary Tregs [1].

Materials:

  • Primary human CD3+ T cells from healthy donors
  • Prestwick drug repurposing library (1,522 compounds)
  • Anti-CD3/CD28 activation beads
  • FoxP3 staining antibodies and flow cytometry equipment
  • Compound storage plates (DMSO stocks)

Procedure:

  • Isolate CD3+ T cells from healthy human donors using standard Ficoll separation and negative selection kits.
  • Activate T cells with anti-CD3/CD28 beads (1:1 bead:cell ratio) in RPMI-1640 complete medium with IL-2 (100 U/mL).
  • After 24 hours, add compounds from screening library at 10 μM final concentration (0.1% DMSO final). Include DMSO-only controls.
  • Incubate compounds with cells for 16 hours at 37°C, 5% CO₂.
  • Harvest cells, stain for surface markers (CD4, CD25), then fix, permeabilize, and stain intracellularly for FoxP3.
  • Analyze FoxP3 expression in CD4+ T cells using high-throughput flow cytometry.
  • Select primary hits that reduce FoxP3 levels by >50% compared to DMSO controls.
  • Validate hits in dose-response experiments (0.1-100 μM) to determine IC50 values.

Validation Steps:

  • Confirm FoxP3 downregulation in Tregs by gating out CD127+ cells in both non-stimulated and stimulated T cells.
  • Exclude compounds that cause significant cytotoxicity (assessed by viability dyes).
  • Verify specificity by testing effects on other T cell transcription factors (e.g., T-bet, GATA-3).
Protocol 2: Treg Suppression Assay with 9-Aminoacridine Treatment

Purpose: Evaluate functional consequences of FoxP3 downregulation on Treg suppressive capacity [1] [3].

Materials:

  • CD4+CD25+ Treg isolation kit
  • CFSE-labeled responder T cells (Tresp) from allogeneic donors
  • Anti-CD3 antibody (soluble for suppression assay)
  • Antigen-presenting cells (APC) irradiated
  • 9-aminoacridine compounds (MP4, MP5 recommended)

Procedure:

  • Isolate CD4+CD25+ Tregs from human PBMCs using magnetic bead separation.
  • Pre-treat Tregs with 9-aminoacridine compounds at IC50 concentration (0.1-5 μM based on compound) or DMSO control for 16 hours.
  • Isolate responder T cells (Tresp) from allogeneic donor and label with CFSE (5 μM, 10 minutes).
  • Co-culture CFSE-labeled Tresp with allogeneic irradiated APC (1:1 ratio) and soluble anti-CD3 (0.5 μg/mL) in round-bottom 96-well plates.
  • Add pre-treated Tregs to co-cultures at varying ratios (1:1 to 1:16 Treg:Tresp).
  • Culture for 4-5 days at 37°C, 5% CO₂.
  • Harvest cells and analyze CFSE dilution in Tresp by flow cytometry.
  • Calculate suppression percentage: (1 - (% divided Tresp with Tregs / % divided Tresp without Tregs)) × 100.

Advanced scSPOT Modification:

  • Use total PBMC system instead of purified populations.
  • Employ 52-marker CyTOF panel combining division tracking, metabolic markers, and effector molecules.
  • Analyze effects on all immune subsets simultaneously using high-dimensional clustering.
  • Evaluate division arrest, cell cycle inhibition, and effector molecule downregulation specifically in CD8+ effector memory T cells as primary readout [3].
Protocol 3: In Vivo Evaluation in Syngeneic Tumor Models

Purpose: Validate anti-tumor efficacy of 9-aminoacridine compounds in immunocompetent mouse models [1].

Materials:

  • Syngeneic tumor cell line (e.g., MC38, B16)
  • C57BL/6 mice (6-8 weeks old)
  • 9-aminoacridine compounds formulated for in vivo delivery
  • Control IgG and anti-PD-1 antibody for combination studies

Procedure:

  • Inject syngeneic tumor cells (5×10⁵ MC38 colon carcinoma) subcutaneously into flanks of C57BL/6 mice.
  • Randomize mice into treatment groups when tumors reach 50-100 mm³ (n=8-10/group).
  • Administer 9-aminoacridine compounds via intraperitoneal injection (5 mg/kg) every other day for 2 weeks.
  • For combination groups, include anti-PD-1 antibody (200 μg) administered intraperitoneally twice weekly.
  • Monitor tumor growth every 2-3 days by caliper measurements.
  • Harvest tumors and spleens at endpoint for immunophenotyping.
  • Process tumors for flow cytometry analysis of T cell infiltration.

Tumor Immunophenotyping:

  • Prepare single-cell suspensions from tumors using mechanical disruption and collagenase digestion.
  • Enrich lymphocytes using Percoll gradient centrifugation.
  • Stain for T cell markers: CD4, CD8, FoxP3, CD25, CTLA-4, Ki-67.
  • Analyze by flow cytometry focusing on:
    • FoxP3+ Treg frequency in CD4+ population
    • CD8+/Treg ratio in tumor microenvironment
    • Activation status of tumor-infiltrating CD8+ T cells (IFN-γ, Granzyme B)
  • Assess systemic immune effects by analyzing T cell populations in spleen and lymph nodes.

G Screening High-Throughput Screening FoxP3_FACS FoxP3 Expression by Flow Cytometry Screening->FoxP3_FACS Validation Hit Validation & Dose-Response IC50_Calc IC50 Determination Validation->IC50_Calc Mechanism Mechanistic Studies DNA_Binding DNA-Binding Interference Mechanism->DNA_Binding Functional Functional Suppression Assays Suppression_Readout Treg Suppression Assessment Functional->Suppression_Readout InVivo In Vivo Efficacy Evaluation Tumor_Growth Tumor Growth Inhibition InVivo->Tumor_Growth FoxP3_FACS->Validation IC50_Calc->Mechanism DNA_Binding->Functional Suppression_Readout->InVivo

Diagram 2: Experimental workflow for evaluating 9-aminoacridine compounds, from initial screening to in vivo validation. The sequential approach ensures comprehensive assessment of FoxP3 downregulation and functional consequences.

Troubleshooting and Optimization Guidelines

  • Variable FoxP3 Downregulation: If inconsistent FoxP3 downregulation is observed between donors, pre-activate T cells for 48 hours instead of 24 hours before compound addition. This ensures Tregs are in a consistent activated state with maximal FoxP3 expression [1].

  • Poor Compound Solubility: For in vivo studies, reformulate 9-aminoacridines using CD25-targeted liposomes to improve bioavailability and Treg-specific delivery. Incorporate DSPE-PEG750 rather than DSPE-PEG2000 to enhance target cell uptake through reduced PEG steric hindrance [7].

  • Limited Treg Suppression: If functional suppression is incomplete despite FoxP3 downregulation, ensure adequate pre-treatment time (16-24 hours) before assessing suppression. FoxP3 target gene downregulation requires time for protein turnover [1].

  • Non-Specific T Cell Effects: Include control compounds with structural similarity but minimal FoxP3 effects (e.g., primaquine, chloroquine) to distinguish specific FoxP3 targeting from general acridine-mediated toxicity [1].

Conclusion and Future Directions

The discovery and characterization of 9-aminoacridine derivatives as FoxP3 downregulators represents a significant advancement in Treg-targeted cancer immunotherapy. These compounds offer a novel mechanism for selectively disrupting Treg function through direct interference with FoxP3-DNA binding, resulting in comprehensive downregulation of the immunosuppressive program without immediate T cell cytotoxicity. The differential sensitivity of tumor-infiltrating Tregs to FoxP3 manipulation provides a therapeutic window that can be exploited for cancer treatment while minimizing autoimmune complications.

Future development should focus on optimizing the therapeutic index through improved formulation strategies such as Treg-targeted nanodelivery systems, and exploring rational combinations with complementary immunotherapies. Additionally, further mechanistic studies elucidating the precise molecular interactions between 9-aminoacridines and the FoxP3 complex may enable development of even more specific and potent analogs. The provided protocols establish a comprehensive framework for evaluating both the molecular and functional consequences of FoxP3 inhibition, supporting the continued translation of this promising approach toward clinical application.

References

Comprehensive Application Notes and Protocols: Evaluating Acridine Derivatives in Cancer Cell Proliferation Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Acridine Derivatives as Anticancer Agents

Acridine derivatives represent a promising class of anticancer compounds with demonstrated efficacy across diverse cancer cell lines. These heterocyclic molecules, characterized by a tricyclic aromatic structure, have garnered significant research interest due to their multifaceted mechanisms of action targeting crucial cellular processes in cancer cells. The prototypical acridine compound, amsacrine (m-AMSA), has established clinical utility against acute leukemia, prompting extensive structure-activity relationship studies to develop novel analogs with enhanced potency and reduced side effects. [1]

Recent medicinal chemistry efforts have focused on modifying the acridine scaffold to improve therapeutic efficacy while overcoming multidrug resistance mechanisms that often limit conventional chemotherapy. These synthetic endeavors have yielded diverse acridine-based compounds including 9-aminoacridines, acridones, benzimidazole-acridine hybrids, and sulfur-containing analogs, each exhibiting distinct biological activity profiles. The structural planarity of acridine derivatives enables specific molecular interactions with DNA and various enzymes, making them particularly attractive for targeting proliferating cancer cells. This document provides comprehensive methodological guidance for evaluating the antiproliferative activity and mechanisms of action of novel acridine derivatives in cancer cell models. [2] [1]

Mechanisms of Action of Acridine Derivatives

Primary Molecular Targets
  • DNA Intercalation: The planar acridine ring system enables insertion between DNA base pairs, leading to DNA structural distortion and disruption of DNA-processing enzymes. This intercalation capability forms the basis for many acridine derivatives' anticancer activity, as it interferes with essential DNA functions including replication and transcription. [1]

  • Topoisomerase Inhibition: Many acridine derivatives function as topoisomerase II inhibitors, either as catalytic inhibitors or poisons of the topoisomerase II-DNA complex. For instance, novel acridine-based compounds with anti-pancreatic cancer activity have been identified as catalytic inhibitors of human topoisomerase II, preventing the enzyme's ability to regulate DNA topology without stabilizing covalent enzyme-DNA complexes. [3]

  • G-Quadruplex Stabilization: Recent research has highlighted the ability of certain acridine derivatives to stabilize G-quadruplex DNA structures, particularly in telomeric regions and oncogene promoters. Compounds like AcridPyMe demonstrate significant quadruplex stabilization properties with selectivity for G-quadruplexes over duplex DNA, potentially inhibiting telomerase activity and oncogene expression in cancer cells. [4]

Signaling Pathway Modulation
  • ROS-JNK Apoptosis Pathway: The benzimidazole acridine derivative 8m induces apoptosis in human colon cancer cells through reactive oxygen species (ROS) generation and subsequent activation of the JNK signaling pathway. This pathway involves both intrinsic and extrinsic apoptotic mechanisms, characterized by mitochondrial membrane depolarization, death receptor upregulation, and caspase activation. [5]

  • Cell Cycle Arrest: Acridine derivatives can induce cell cycle perturbations at various phases. CK0403, a sulfur-containing 9-aminoacridine, has been shown to induce G2/M-phase arrest in HER2-overexpressing SKBR-3 breast cancer cells, with corresponding decreases in S-phase and G0/G1-phase populations. [2]

  • Autophagy Modulation: Emerging evidence suggests that certain acridine derivatives can modulate autophagic processes. CK0403 was found to induce cleavage of autophagy protein 5 (Atg5), suggesting interplay between apoptosis and autophagy in compound-mediated cell death. [2]

Quantitative Activity of Acridine Derivatives Across Cancer Models

Table 1: Antiproliferative Activity of Selected Acridine Derivatives Against Various Cancer Cell Lines

Compound Chemical Class Cancer Cell Line IC₅₀ Value Key Mechanisms
CK0403 Sulfur-containing 9-aminoacridine SKBR-3 (Breast) Not specified Topoisomerase II inhibition, G2/M arrest, apoptosis, Atg5 cleavage [2]
CK0403 Sulfur-containing 9-aminoacridine MDA-MB-231 (Breast) Not specified More potent than CK0402, especially in ER-negative lines [2]
8m Benzimidazole acridine HCT116 (Colon) 3.33 μmol/L ROS-JNK pathway, intrinsic/extrinsic apoptosis, caspase activation [5]
8m Benzimidazole acridine SW480 (Colon) 6.77 μmol/L ROS generation, mitochondrial depolarization [5]
C-1748 9-amino-1-nitroacridine MiaPaCa-2 (Pancreatic) 0.015 μmol/L Cytochrome P450 3A4 metabolism [1]
C-1748 9-amino-1-nitroacridine AsPC-1 (Pancreatic) 0.075 μmol/L Metabolic resistance factors [1]
ACS03 Thiophene-acridine hybrid HCT-116 (Colon) 23.11 μmol/L Selective inhibition, in vivo activity in Ehrlich model [1]
AcridPyMe Cationic acridone PanC-1 (Pancreatic) Not specified G-quadruplex stabilization, cell cycle arrest, apoptosis [4]

Table 2: Combination Therapy Studies with Acridine Derivatives

Acridine Compound Combination Agent Cancer Model Observed Effect Reference
CK0402 Herceptin HER2(+) SKBR-3 breast cancer cells Enhanced growth inhibitory activity [2]
CK0403 Herceptin HER2(+) SKBR-3 breast cancer cells Enhanced growth inhibitory activity compared to monotherapy [2]
CK0403 NU1025 (PARP inhibitor) Fibroblast and cancer cells Enhanced proliferation inhibitory activity [2]

Experimental Protocols for Evaluating Acridine Derivatives

Cell Culture and Maintenance

Materials Required: Appropriate cancer cell lines, complete growth medium (DMEM/F12 or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin), phosphate-buffered saline (PBS), trypsin-EDTA solution, tissue culture flasks, humidified incubator (37°C, 5% CO₂). [2]

Procedure:

  • Cell Line Selection: Select appropriate cancer cell lines based on research objectives. Common models include:

    • Breast cancer: MCF-7 (ER+, HER2-), MDA-MB-231 (triple-negative), BT-474 (ER+, HER2+), SKBR-3 (ER-, HER2+) [2]
    • Pancreatic cancer: MIA PaCa-2, PanC-1, BxPC-3 [4] [3]
    • Colon cancer: HCT116, SW480 [5]
    • Include appropriate non-cancerous control cells (e.g., MCF-10A for breast cancer studies) [2]
  • Maintenance Culture: Grow cells in 75 cm² tissue culture flasks at 37°C in a humidified atmosphere with 5% CO₂. Passage cells at 70-80% confluence using trypsin-EDTA detachment. [2]

  • Experimental Seeding: Harvest cells during logarithmic growth phase and seed into appropriate multiwell plates at optimized densities (typically 3-5×10³ cells/well for 96-well plates) in complete growth medium. Allow 24 hours for cell attachment before compound treatment. [2]

Sulforhodamine B (SRB) Cytotoxicity Assay

Materials Required: Test compounds dissolved in DMSO (final concentration ≤0.1%), trichloroacetic acid (TCA, 10% w/v), acetic acid (1%), sulforhodamine B solution (0.4% w/v in 1% acetic acid), Tris base solution (10 mM, pH 10.5), multiwell plate reader. [2]

Procedure:

  • Compound Treatment: After cell attachment, add serially diluted acridine derivatives to appropriate final concentrations. Include vehicle controls (DMSO) and blank wells (medium only). Incubate for predetermined time (typically 48-72 hours). [2]

  • Cell Fixation: Gently remove medium and carefully add 100 μL of cold 10% TCA to each well. Incubate at 4°C for 1 hour to fix cells. Wash plates 5 times with tap water to remove TCA. Air dry completely. [2]

  • Staining: Add 100 μL of 0.4% SRB solution to each well. Incubate at room temperature for 30 minutes. Remove unbound dye by washing 5 times with 1% acetic acid. Air dry completely. [2]

  • Solubilization and Measurement: Add 100 μL of 10 mM Tris base to each well to solubilize protein-bound dye. Shake plates gently for 10 minutes. Measure absorbance at 510-565 nm using a plate reader. [2]

  • Data Analysis: Calculate percentage cell viability relative to vehicle controls. Determine IC₅₀ values using non-linear regression analysis of concentration-response curves. [2]

Apoptosis Detection via Caspase Activation and PARP Cleavage

Materials Required: Cell lysis buffer, protease inhibitors, BCA protein assay kit, SDS-PAGE equipment, PVDF membranes, primary antibodies (caspase-3, -7, -8, -9, PARP), HRP-conjugated secondary antibodies, ECL detection reagents. [5]

Procedure:

  • Protein Extraction: Treat cells with IC₅₀ and IC₇₅ concentrations of acridine derivatives for 12-48 hours. Harvest cells and lyse in appropriate buffer containing protease inhibitors. Determine protein concentration using BCA assay. [5]

  • Western Blotting: Separate 20-50 μg of protein by SDS-PAGE and transfer to PVDF membranes. Block membranes with 5% non-fat milk in TBST for 1 hour. [5]

  • Immunodetection: Incubate with primary antibodies (1:1000 dilution) overnight at 4°C. After washing, incubate with HRP-conjugated secondary antibodies (1:2000-5000) for 1 hour at room temperature. Detect using ECL reagents and visualize with chemiluminescence imaging system. [5]

  • Analysis: Look for cleavage products of caspases (appearance of active fragments) and PARP (89 kDa fragment) in treated samples compared to controls. [5]

Cell Cycle Analysis by Flow Cytometry

Materials Required: Propidium iodide staining solution (50 μg/mL PI, 0.1% Triton X-100, 0.1 mM EDTA, 50 μg/mL RNase A in PBS), flow cytometer with 488 nm excitation. [2]

Procedure:

  • Cell Collection: Harvest treated and control cells by trypsinization. Centrifuge at 500 × g for 5 minutes and wash with PBS. [2]

  • Fixation and Staining: Resuspend cell pellets in 70% ethanol and fix at -20°C for at least 2 hours. Centrifuge and resuspend in propidium iodide staining solution. Incubate at 37°C for 30 minutes in the dark. [2]

  • Analysis: Analyze samples using flow cytometry with 488 nm excitation. Collect at least 10,000 events per sample. Determine cell cycle distribution using appropriate software and model fitting. [2]

Intracellular ROS Detection

Materials Required: DCFH-DA probe (2',7'-dichlorofluorescin diacetate), fluorescence microscope or plate reader, positive control (e.g., H₂O₂). [5]

Procedure:

  • Probe Loading: After compound treatment, incubate cells with 10 μM DCFH-DA in serum-free medium at 37°C for 30 minutes. [5]

  • Detection: Wash cells with PBS to remove excess probe. Visualize fluorescence using fluorescence microscopy (excitation 485 nm, emission 535 nm) or quantify using a fluorescence plate reader. [5]

  • Inhibition Studies: For mechanism confirmation, pre-treat cells with antioxidants (N-acetyl cysteine or glutathione) for 2 hours before compound addition to attenuate ROS-mediated effects. [5]

Signaling Pathways Induced by Acridine Derivatives

The following diagram visualizes the ROS-JNK signaling pathway implicated in the mechanism of benzimidazole acridine derivative 8m, integrating information from multiple acridine compounds:

G Acridine Acridine Derivative Treatment ROS ROS Generation Acridine->ROS Cellular Uptake DNA DNA Intercalation & Damage Acridine->DNA Molecular Interaction G4 G-Quadruplex Stabilization Acridine->G4 Specific Targeting JNK JNK Activation ROS->JNK Oxidative Stress Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Oxidative Damage JNK->Mitochondria Signaling DR5 DR5 Upregulation JNK->DR5 Transcriptional Regulation Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c Release Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Proteolytic Activation Caspase8 Caspase-8 Activation Caspase8->Caspase37 Proteolytic Activation Bid Bid Truncation Caspase8->Bid Cleavage Apoptosis Apoptotic Cell Death Caspase37->Apoptosis Execution PARP PARP Cleavage Caspase37->PARP Cleavage DR5->Caspase8 Extrinsic Pathway Bid->Mitochondria tBid Translocation Bcl2 Bcl-2 Downregulation Bcl2->Mitochondria Regulation G2M G2/M Phase Cell Cycle Arrest G2M->Apoptosis Prolonged Arrest TopoII Topoisomerase II Inhibition DNA->G2M Checkpoint Activation DNA->TopoII Enzyme Inhibition G4->G2M Oncogene Regulation

Diagram 1: Signaling Pathways of Acridine Derivatives in Cancer Cells. This diagram integrates multiple mechanisms identified for various acridine compounds, including ROS-JNK activation (8m), cell cycle arrest (CK0403), topoisomerase inhibition (novel acridine-based compounds), and G-quadruplex stabilization (AcridPyMe). [2] [4] [5]

The experimental workflow for comprehensive evaluation of acridine derivatives is summarized below:

G Start Study Design CellCulture Cell Culture & Maintenance Start->CellCulture CompoundPrep Compound Preparation Start->CompoundPrep Viability Viability Assay (SRB/MTT) CellCulture->Viability Seeding CompoundPrep->Viability Treatment IC50 IC₅₀ Determination Viability->IC50 MechStudies Mechanistic Studies IC50->MechStudies Select Concentrations Apoptosis Apoptosis Detection MechStudies->Apoptosis CellCycle Cell Cycle Analysis MechStudies->CellCycle ROS ROS Detection MechStudies->ROS Protein Protein Analysis (Western Blot) MechStudies->Protein DataAnalysis Data Analysis & Interpretation Apoptosis->DataAnalysis CellCycle->DataAnalysis ROS->DataAnalysis Protein->DataAnalysis

Diagram 2: Experimental Workflow for Evaluating Acridine Derivatives. This workflow outlines the key methodological steps from initial compound testing to mechanistic evaluation, incorporating assays described in the protocols section. [2] [5]

Technical Notes and Optimization Strategies

  • Solvent Considerations: When preparing acridine derivative stock solutions, use high-quality DMSO and maintain final solvent concentration below 0.1% to avoid cytotoxicity artifacts. Pre-test solvent effects on each cell line. [2]

  • Culture Conditions: For compounds like CK0403 that may have reduced efficacy under hypoxic conditions, consider implementing controlled oxygen environments to better model in vivo tumor conditions. [2]

  • Combination Studies: When evaluating acridine derivatives in combination with targeted therapies like herceptin, perform matrix dosing experiments and analyze data using synergy assessment models (e.g., Chou-Talalay method). [2]

  • Time Course Considerations: Include multiple time points in mechanistic studies (e.g., 6, 12, 24, 48 hours) to capture temporal sequence of events in apoptotic signaling and cell cycle perturbations. [5]

Conclusion

Acridine derivatives represent versatile chemical scaffolds with demonstrated efficacy across diverse cancer models. The comprehensive methodological approaches outlined in these application notes provide researchers with standardized protocols for evaluating novel acridine-based compounds. The integration of cytotoxicity assessment with mechanistic investigations enables robust characterization of compound activity and supports rational selection of candidates for further development. Particular attention should be paid to compound-specific attributes such as hypoxia response, combination potential, and cell-type selectivity when designing experiments and interpreting results.

References

Comprehensive Application Notes and Protocols: 4-Methoxyacridine Derivatives in Fluorescence Microscopy Staining

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 4-Methoxyacridine Derivatives

This compound derivatives represent a class of fluorescent compounds with significant utility in biological staining and molecular imaging. These compounds feature a heterocyclic aromatic structure consisting of three benzene rings with a nitrogen atom in the central ring, supplemented with methoxy, amino, and chloro substituents at specific positions that confer distinct photophysical properties. The most extensively characterized derivative in this family is 9-Amino-6-chloro-2-methoxyacridine (ACMA), which demonstrates exceptional versatility as a fluorescent probe in various biomedical research applications [1]. These compounds exhibit cell-permeable characteristics and display unique spectral properties that enable researchers to investigate numerous cellular processes, including nucleic acid localization, lysosomal function, vesicular trafficking, and cell death pathways.

The fundamental photophysical mechanism of these compounds involves the absorption of high-energy photons followed by emission of lower-energy fluorescence. ACMA specifically exhibits excitation and emission maxima at approximately 411 nm and 475 nm, respectively, making it compatible with standard fluorescence microscopy filter sets designed for DAPI or FITC detection [1]. The presence of electron-donating methoxy and amino groups at positions 2 and 9 respectively enhances the fluorescence quantum yield, while the chloro substituent at position 6 influences binding affinity and specificity for biological targets. These structural features collectively enable this compound derivatives to serve as sensitive reporters of the biochemical microenvironment within cellular systems, particularly for detecting changes in pH, nucleic acid conformation, and membrane integrity.

Chemical Properties and Spectral Characteristics

Structural Features and Physicochemical Properties

This compound derivatives share a common tricyclic acridine core structure with specific substituents that modulate their chemical behavior and biological interactions. The representative compound ACMA (9-Amino-6-chloro-2-methoxyacridine) has a molecular weight of 258.7 g/mol and molecular formula of C~14~H~11~ClN~2~O [1]. The compound features a methoxy group at position 2, an amino group at position 9, and a chloro group at position 6 on the acridine ring system. These substituents profoundly influence the compound's electronic distribution, binding affinity, and fluorescence characteristics. ACMA demonstrates moderate lipophilicity with an XLogP3 value of 3.4, which facilitates passive diffusion across biological membranes [1]. The compound has a topological polar surface area of 48.1 Ų and contains one hydrogen bond donor and three hydrogen bond acceptors, parameters that further contribute to its membrane permeability and intracellular distribution.

The acid-base properties of ACMA contribute significantly to its biological behavior. As a weak base with a pK~a~ approximately between 9.5-10, ACMA exists predominantly in a neutral, lipophilic form at physiological pH, enabling membrane penetration [2]. Once inside acidic compartments such as lysosomes, the molecule becomes protonated and trapped, leading to accumulation within these organelles. This property is exploited in various applications for monitoring acidic compartments and investigating lysosomal function. The compound is typically supplied as a solid powder and should be stored at -20°C with protection from light to maintain stability, as fluorescent compounds are generally susceptible to photodegradation.

Spectral Properties and Fluorescence Behavior

Table 1: Spectral Properties of this compound Derivatives

Compound Excitation Maximum (nm) Emission Maximum (nm) Extinction Coefficient Quantum Yield
ACMA 411 475 Not specified Not specified
Acridine Orange ~500 (monomer) ~530 (monomer) Not specified Not specified
Acridine Orange ~460 (dimer) ~640 (dimer) Not specified Not specified

ACMA exhibits characteristic blue fluorescence with excitation and emission maxima at 411 nm and 475 nm, respectively [1]. This places its emission in the blue-green region of the visible spectrum, making it compatible with standard DAPI or FITC filter sets commonly available on fluorescence microscopes. The Stokes shift of approximately 64 nm provides sufficient separation between excitation and emission wavelengths to facilitate effective signal detection with minimal background interference.

A particularly important phenomenon exhibited by some this compound derivatives is concentration-dependent metachromasy. Acridine orange, a related compound, demonstrates this property through dramatic spectral shifts—emitting green fluorescence (~530 nm) at low concentrations or when bound to DNA, and red fluorescence (~640 nm) at high concentrations or when aggregated in acidic compartments [3] [2]. This metachromatic behavior arises from the formation of dimeric and higher-order aggregates that exhibit distinct spectral properties compared to monomeric dye molecules. The unique spectral signatures of these compounds enable ratiometric measurements that can provide quantitative information about the local microenvironment, including pH, ionic strength, and binding status.

Research Applications and Experimental Approaches

Nucleic Acid Staining and Quantification

This compound derivatives serve as sensitive nucleic acid stains for both DNA and RNA in fluorescence microscopy applications. ACMA exhibits particular selectivity for poly(dA-dT) sequences in DNA, making it valuable for studying specific chromatin regions and DNA conformation [1]. The compound intercalates between DNA base pairs, with its fluorescence intensifying upon binding—a property that enables visualization of nuclear organization and DNA distribution throughout the cell cycle. For RNA detection, acridine orange (a closely related derivative) displays a characteristic metachromatic shift, emitting red fluorescence (~635 nm) when complexed with RNA versus green fluorescence (~530 nm) when bound to DNA [3]. This differential staining permits simultaneous visualization of both nucleic acid types within the same cell, providing insights into nuclear and cytoplasmic organization.

The application of these derivatives in nucleic acid staining extends to cell viability assessment and cell death characterization. The distinctive spectral signature of acridine orange allows researchers to monitor RNA content changes during various modes of cell death, including apoptosis and necrosis [3]. During apoptotic cell death, cytoplasmic RNA decreases significantly, resulting in diminished red fluorescence—a sensitive indicator that precedes other morphological changes associated with cell death. This approach enables real-time measurement of RNA and DNA as proxies for cell viability during exposure to various noxious stimuli, providing a valuable tool for toxicological screening and mechanistic studies of cell death pathways [3].

Analysis of Cellular Functions and Organelles
3.2.1 Lysosomal Staining and Function Assessment

This compound derivatives are particularly valuable for investigating lysosomal structure and function in live cells. Acridine orange accumulates selectively in acidic compartments due to its weak basic properties, becoming protonated and trapped within organelles such as lysosomes [4]. At high concentrations within these acidic environments, the dye forms aggregates that emit bright orange-red fluorescence, providing a straightforward method to identify and quantify acidic organelles. The lysosomal membrane stability assay utilizing acridine orange represents a key application where the rate of dye release from lysosomes into the cytosol following lysosomal disruption can be quantified, serving as an indicator of lysosomal integrity [4]. This approach has been employed to evaluate susceptibility to lysosomal pharmacological targeting, especially in cancer cells where lysosomes are more acidic and larger than in normal cells [4].

3.2.2 Vesicular Trafficking and Secretory Studies

These fluorescent derivatives also enable investigation of vesicular trafficking pathways and regulated secretion in various cell types. Acridine orange has been widely used as a reporter of membrane fusion events in both specialized secretory cells and non-secretory cells [2]. The dye passively accumulates inside acidic vesicles, and the characteristic fluorescence change associated with exocytosis—loss of metachromatic red fluorescence accompanied by a flash of green fluorescence—provides a signature of vesicle release [2]. This application has proven valuable for studying the release of biologically active substances from astrocytes and other non-specialized secretory cells that lack obvious morphological specializations for secretion. However, researchers must exercise caution when combining acridine orange with GFP-tagged proteins due to spectral overlap that can produce false apparent colocalization [2].

Therapeutic Applications and Mechanism of Action
3.3.1 Radiodynamic Therapy (AO-RDT)

A promising therapeutic application of this compound derivatives involves radiodynamic therapy (RDT) for cancer treatment, particularly for bone metastases [4]. The approach exploits the selective accumulation of acridine orange in acidic tumor lysosomes. When activated by X-rays, the accumulated dye generates singlet oxygen that oxidizes fatty acids in lysosomal membranes, leading to lysosomal membrane permeabilization (LMP) and subsequent release of lysosomal enzymes into the cytosol [4]. Depending on the extent of LMP, this process can trigger uncontrolled necrosis or activation of apoptotic pathways in cancer cells. The tumor-selective tropism of acridine orange has been confirmed in various malignancies, including sarcomas and breast, skin, renal, lung, and liver carcinomas [4].

3.3.2 Immunomodulatory Applications

Recent research has revealed that certain 9-aminoacridine derivatives can function as selective inhibitors of FoxP3, a key transcription factor in regulatory T cells (Tregs) [5]. These compounds interfere with the DNA-binding activity of FoxP3 and inhibit FoxP3-regulated downstream gene expression, thereby abrogating Treg suppressive functions [5]. This mechanism promotes anti-tumor immune responses both in cancer patient samples and in murine tumor models, highlighting the potential of this compound derivatives in cancer immunotherapy. The immunomodulatory properties of these compounds represent a promising approach for overcoming Treg-mediated immunosuppression in the tumor microenvironment.

Detailed Experimental Protocols

Nucleic Acid Staining Protocol for Fluorescence Microscopy

Purpose: This protocol describes the procedure for staining nucleic acids in fixed cells using this compound derivatives, specifically for distinguishing DNA and RNA distributions within cellular compartments.

Materials and Reagents:

  • Cell culture grown on appropriate substrate (coverslips or chamber slides)
  • 9-Amino-6-chloro-2-methoxyacridine (ACMA) or acridine orange stock solution (1-5 mM in DMSO or water)
  • Phosphate-buffered saline (PBS), pH 7.4
  • Formaldehyde solution (4% in PBS)
  • Permeabilization buffer (0.1-0.5% Triton X-100 in PBS)
  • Mounting medium (anti-fade, synthetic resin without autofluorescence)
  • Fluorescence microscope with appropriate filter sets (DAPI/FITC for ACMA; multiple bands for acridine orange)

Procedure:

  • Cell Preparation and Fixation:

    • Culture cells on sterile glass coverslips until they reach 60-80% confluence.
    • Remove culture medium and rinse cells gently with pre-warmed PBS.
    • Fix cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
    • Rinse cells three times with PBS (5 minutes per wash).
  • Permeabilization:

    • Permeabilize fixed cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
    • Rinse thoroughly with PBS (three washes, 5 minutes each).
  • Staining:

    • Prepare working solution of ACMA (1-5 μM in PBS) or acridine orange (5-10 μM in PBS).
    • Apply staining solution to fixed and permeabilized cells for 15-20 minutes at room temperature in the dark.
    • Rinse extensively with PBS to remove unbound dye (minimum three washes, 5 minutes each).
  • Mounting and Visualization:

    • Mount coverslips on glass slides using anti-fade mounting medium.
    • Seal coverslips with clear nail polish to prevent drying and movement.
    • Visualize using fluorescence microscopy with appropriate filter sets.
    • For ACMA: excitation ~410 nm, emission ~475 nm.
    • For acridine orange: green emission (520-550 nm) for DNA, red emission (>650 nm) for RNA.

Troubleshooting Notes:

  • Excessive background fluorescence may indicate insufficient washing or dye concentration that is too high.
  • Weak signal may result from degraded dye stock, insufficient staining time, or incorrect dye concentration.
  • For live-cell applications with acridine orange, use lower concentrations (0.5-5 μM) and shorter incubation times (5-15 minutes).
Lysosomal Staining and Lysosomal Membrane Stability Assay

Purpose: This protocol describes the procedure for staining lysosomes in live cells and assessing lysosomal membrane stability using acridine orange.

Materials and Reagents:

  • Live cell culture
  • Acridine orange stock solution (1-5 mM in DMSO)
  • Appropriate cell culture medium without phenol red
  • Positive control reagent for lysosomal membrane disruption (e.g., chloroquine, siramesine)
  • Time-lapse capable fluorescence microscope with environmental control

Procedure:

  • Cell Preparation:

    • Culture cells in appropriate chambered coverslips or imaging dishes.
    • Ensure cells are 60-80% confluent at time of imaging.
  • Staining:

    • Prepare working solution of acridine orange (1-5 μM) in culture medium without phenol red.
    • Replace culture medium with staining solution.
    • Incubate cells for 15-20 minutes at 37°C in a CO~2~ incubator.
    • Replace staining solution with fresh pre-warmed culture medium.
  • Image Acquisition and Analysis:

    • Visualize cells using fluorescence microscopy with appropriate filter sets.
    • Lysosomes will appear as bright orange-red punctate structures against green cytosolic and nuclear staining.
    • Acquire time-lapse images to monitor lysosomal stability.
    • Treat with experimental compounds or positive controls while imaging.
    • Quantify the decrease in red fluorescence intensity and increase in green cytosolic fluorescence over time.

Data Analysis:

  • Calculate the ratio of red to green fluorescence intensity over time.
  • Determine the rate of fluorescence change as an indicator of lysosomal membrane permeability.
  • Compare treatment groups to appropriate controls for statistical significance.

Data Analysis and Interpretation

Quantitative Fluorescence Intensity Measurements

ImageJ Analysis Protocol for Fluorescence Intensity Quantification:

  • Acquire images using consistent microscope settings across all experimental groups.
  • Open images in ImageJ and split multichannel images if necessary.
  • Set appropriate threshold to exclude background fluorescence.
  • Define regions of interest (ROIs) for specific cellular compartments.
  • Measure mean fluorescence intensity for each ROI.
  • Export data for statistical analysis and graphical representation.

Table 2: Troubleshooting Guide for this compound Staining

Problem Possible Causes Solutions
Excessive background fluorescence Insufficient washing after staining Increase number and duration of washes
Dye concentration too high Titrate dye concentration; create concentration series
Weak or no fluorescence signal Degraded dye stock Prepare fresh dye solution; check storage conditions
Insufficient staining time Increase incubation time with dye
Incorrect filter sets Verify microscope filter compatibility with dye spectra
Uneven staining Incomplete permeabilization Optimize permeabilization conditions
Cells too confluent Use lower cell density
Rapid photobleaching Excessive illumination intensity Reduce exposure time; use lower light intensity
Inadequate anti-fade mounting medium Use fresh anti-fade mounting medium
Spectral Unmixing for Colocalization Studies

When using multiple fluorescent probes simultaneously, spectral overlap can complicate data interpretation. This is particularly relevant for acridine orange, which emits both green and red fluorescence from the same molecule under different conditions [2]. To address this challenge:

  • Acquire reference spectra for each fluorophore used in the experiment.
  • Collect multichannel image data with careful attention to potential bleed-through.
  • Apply linear unmixing algorithms to distinguish signals from different fluorophores.
  • Validate findings with controls using single stains.

For acridine orange specifically, consider using alternative red fluorescent dyes like FM4-64 when combining with GFP-tagged proteins to avoid false colocalization arising from the green monomeric emission of acridine orange [2].

Visual Representation of Experimental Approaches

The following diagrams illustrate key experimental workflows and mechanisms of action for this compound derivatives in fluorescence microscopy applications.

G cluster_0 Imaging Applications cluster_1 Therapeutic Applications AOApplication Acridine Orange Application (1-5 µM in medium) CellUptake Cellular Uptake (Passive diffusion) AOApplication->CellUptake 15-20 min incubation AcidicCompartments Accumulation in Acidic Compartments (Lysosomes) CellUptake->AcidicCompartments Protonation & trapping DNABinding DNA Binding (Intercalation) CellUptake->DNABinding Nuclear localization CellUptake->DNABinding AggregateFormation Aggregate Formation (Dimers/Oligomers) AcidicCompartments->AggregateFormation High concentration AcidicCompartments->AggregateFormation Activation Radiation Activation (X-ray or Light) AcidicCompartments->Activation Radiodynamic therapy RedFluorescence Red Fluorescence Emission (~640 nm) AggregateFormation->RedFluorescence Excitation ~460 nm AggregateFormation->RedFluorescence GreenFluorescence Green Fluorescence Emission (~530 nm) DNABinding->GreenFluorescence Excitation ~500 nm DNABinding->GreenFluorescence SingletOxygen Singlet Oxygen Production Activation->SingletOxygen Energy transfer Activation->SingletOxygen LMP Lysosomal Membrane Permeabilization (LMP) SingletOxygen->LMP Membrane oxidation SingletOxygen->LMP CellDeath Cell Death Pathway Activation LMP->CellDeath Enzyme release LMP->CellDeath

Diagram 1: Mechanism of Action and Applications of this compound Derivatives. This workflow illustrates the cellular uptake, compartment-specific localization, and subsequent applications of this compound derivatives in both imaging and therapeutic contexts.

G cluster_0 Fixed Cell Protocol SamplePrep Sample Preparation (Cell culture on coverslips) Fixation Fixation (4% formaldehyde, 15 min) SamplePrep->Fixation LiveCellOption Live-Cell Option (AO 1-5 µM, 15 min) SamplePrep->LiveCellOption Permeabilization Permeabilization (0.1-0.5% Triton X-100) Fixation->Permeabilization Fixation->Permeabilization Staining Staining (ACMA 1-5 µM, 15-20 min) Permeabilization->Staining Permeabilization->Staining Washing Washing (3× PBS washes) Staining->Washing Staining->Washing Mounting Mounting (Anti-fade medium) Washing->Mounting Washing->Mounting Imaging Microscopy (Ex: ~411 nm, Em: ~475 nm) Mounting->Imaging Mounting->Imaging Analysis Image Analysis (Intensity quantification) Imaging->Analysis LiveCellImaging Live-Cell Imaging (Multiple time points) LiveCellOption->LiveCellImaging LiveCellImaging->Analysis

Diagram 2: Experimental Workflow for Fluorescence Staining with this compound Derivatives. This protocol outlines the key steps for both fixed and live-cell fluorescence staining procedures using this compound derivatives such as ACMA and acridine orange.

Conclusion and Future Perspectives

This compound derivatives represent versatile tools for fluorescence microscopy with applications spanning nucleic acid detection, organelle function analysis, and therapeutic development. The unique photophysical properties of these compounds, including concentration-dependent metachromasy and microenvironment-sensitive fluorescence, enable researchers to investigate complex biological processes in live and fixed cells. The continued refinement of these derivatives and their applications promises to further enhance their utility in biomedical research.

Future developments will likely focus on improving the specificity and photostability of these compounds, reducing potential toxicity in live-cell applications, and enhancing compatibility with super-resolution microscopy techniques. Additionally, the therapeutic potential of these compounds, particularly in radiodynamic therapy and immunomodulation, represents an exciting frontier for translational research. As fluorescence microscopy technologies continue to advance, this compound derivatives will undoubtedly remain valuable assets in the researcher's toolkit for elucidating cellular structure and function.

References

9-Hydroxy-4-methoxyacridine MDR-TB treatment protocol

Author: Smolecule Technical Support Team. Date: February 2026

Current Clinical Protocols for MDR-TB Treatment

The table below summarizes the key all-oral regimens recommended for treating Rifampin-Resistant (RR) or Multidrug-Resistant (MDR) pulmonary TB in patients aged 14 and older.

Regimen Name Composition Treatment Duration Target Patient Population Key Eligibility Criteria

| BPaLM [1] [2] | Bedaquiline (B) Pretomanid (P) Linezolid (L) Moxifloxacin (M) | 6 months | RR/MDR-TB with fluoroquinolone susceptibility [1] [2] | No previous exposure/less than 1 month of bedaquiline & linezolid; Fluoroquinolone-susceptible TB [2] | | BPaL [1] [2] | Bedaquiline (B) Pretomanid (P) Linezolid (L) | 6 months | RR/MDR-TB with fluoroquinolone resistance or intolerance [1] [2] | No previous exposure/less than 1 month of bedaquiline & linezolid; Fluoroquinolone resistance or intolerance [2] |

These regimens represent a significant shift from traditional, lengthy MDR-TB treatments. They are all-oral, significantly shorter (6 months vs. 15-18 months), and have shown high success rates [3].

Understanding MDR-TB and Resistance Mechanisms

For any novel compound like 9-Hydroxy-4-methoxyacridine to be considered, understanding established resistance mechanisms is crucial. Mycobacterium tuberculosis develops resistance through several key pathways, which are primary targets for new drug development.

tb_resistance M.tuberculosis Drug Resistance Mechanisms M. tuberculosis M. tuberculosis Genetic Mutations Genetic Mutations M. tuberculosis->Genetic Mutations leads to Efflux Pump Activity Efflux Pump Activity M. tuberculosis->Efflux Pump Activity leads to Biofilm Formation Biofilm Formation M. tuberculosis->Biofilm Formation leads to Alters drug target\n(e.g., rpoB for Rifampin) Alters drug target (e.g., rpoB for Rifampin) Genetic Mutations->Alters drug target\n(e.g., rpoB for Rifampin) results in Active export of drugs\nfrom bacterial cell Active export of drugs from bacterial cell Efflux Pump Activity->Active export of drugs\nfrom bacterial cell causes Physical barrier &\npersister cell state Physical barrier & persister cell state Biofilm Formation->Physical barrier &\npersister cell state creates Drug Ineffectiveness Drug Ineffectiveness Alters drug target\n(e.g., rpoB for Rifampin)->Drug Ineffectiveness causing Reduced Intracellular\nDrug Concentration Reduced Intracellular Drug Concentration Active export of drugs\nfrom bacterial cell->Reduced Intracellular\nDrug Concentration causing Tolerance to\nantibiotic exposure Tolerance to antibiotic exposure Physical barrier &\npersister cell state->Tolerance to\nantibiotic exposure causing Treatment Failure & Resistance Treatment Failure & Resistance Drug Ineffectiveness->Treatment Failure & Resistance Reduced Intracellular\nDrug Concentration->Treatment Failure & Resistance Tolerance to\nantibiotic exposure->Treatment Failure & Resistance

Research Directions and Innovative Strategies

Given the absence of data on your specific compound, the following research avenues from current literature may guide your investigation into 9-Hydroxy-4-methoxyacridine.

  • Advanced Drug Delivery Systems (DDS): Nanotechnology-based delivery systems (e.g., nanoparticles, liposomes) are being explored to improve drug bioavailability and enable targeted, controlled release, particularly for pulmonary delivery and intracellular targeting of macrophages where Mtb resides [3].
  • Host-Directed Therapies (HDTs): This approach focuses on modulating the host's immune response to improve treatment outcomes. Strategies include immune modulation and novel TB vaccines, which can be used alongside antibiotics [3].
  • Personalized Medicine: Leveraging genomic profiling of both the pathogen and the host to optimize treatment regimens and minimize the risk of developing further drug resistance is a promising area [3].

Important Considerations for Protocol Development

When developing a new treatment protocol, whether for a novel compound or an established regimen, several factors are critical [2]:

  • Expert Management: Treatment of drug-resistant TB is complex and should be managed by or in close consultation with a specialist.
  • Drug Susceptibility Testing (DST): Regimens must be based on confirmed or high likelihood of susceptibility. Using drugs to which the strain is resistant leads to poor outcomes and further resistance.
  • Patient-Specific Factors: Comorbidities, potential drug-drug interactions, and patient preferences must be considered.
  • Adverse Effect Monitoring: The ability to appropriately monitor for and manage adverse effects is essential for patient safety.

Conclusion

While 9-Hydroxy-4-methoxyacridine is not currently part of any established MDR-TB treatment protocol, the field has moved towards shorter, all-oral regimens like BPaLM and BPaL [1] [2]. Research into overcoming resistance now heavily focuses on nanotechnology-based drug delivery and host-directed therapies [3].

References

Troubleshooting Guide: Improving Solubility in Biological Assays

Author: Smolecule Technical Support Team. Date: February 2026

Here are practical methods to enhance solubility and ensure compound activity, based on protocols used for similar compounds.

Strategy Protocol Description Key Considerations & Examples from Literature
DMSO Stock Solutions Prepare a concentrated stock solution in high-purity DMSO (e.g., 10-50 mM), then dilute into aqueous buffer immediately before use. Final DMSO concentration in assays should typically be ≤1% (v/v). Standard practice; used for AnP2-OEG acridine derivative (10 mM in DMSO) [1] and 9-aminoacridine compounds [2].
Structural Modification (OEG Chains) Incorporate hydrophilic oligo(ethylene glycol) (OEG) chains into the acridine core structure. Dramatically improves water solubility and reduces cytotoxicity. Example: AnP2-OEG [1].
Vehicle Control Experiments Include control groups treated with the same concentration of the solvent (e.g., DMSO) as used in compound-treated groups. Critical for confirming that observed biological effects are from the compound and not the solvent [2].
Analytical Verification Verify compound integrity and concentration after dissolution using analytical techniques. Post-experiment LC-MS analysis confirms compound stability. Fluorescence spectroscopy can validate expected properties [1].

Frequently Asked Questions (FAQs)

Q1: What is the safest maximum concentration of DMSO I can use in cell culture assays?

A widely accepted safe threshold for most mammalian cell lines is ≤0.1% to 1% DMSO [2]. However, you should empirically determine the maximum tolerable concentration for your specific cell line by running a vehicle control viability assay.

Q2: How can I confirm that my compound is truly in solution and not forming micro-precipitates that affect my assay?

After diluting your DMSO stock into the assay buffer, visually inspect the solution for cloudiness or use instrumentation like Dynamic Light Scattering (DLS) to detect particulate matter. Furthermore, a lack of a precipitate-like concentration effect in your dose-response curves can indirectly indicate good solubility.

Q3: If my 4-Methoxyacridine derivative remains insoluble, what are my options?

You have two main paths:

  • Probe Sonication: Briefly sonicate the compound in your aqueous buffer using a probe sonicator to help disperse the material.
  • Use a Surfactant: Incorporate a low concentration of a biocompatible detergent like pluronic F-68 into your assay buffer.
  • Re-design the Molecule: For long-term projects, consider synthesizing a more soluble analog, for instance, by adding PEG chains or ionizable groups to the core structure [1].

Experimental Workflow: From Solution to Validation

Once a solubility strategy is in place, it is crucial to verify that the dissolved compound functions as intended. The following diagram outlines a general workflow for preparing your compound and conducting key biological validation checks.

G Start Prepare Compound Stock A High-concentration stock in DMSO (e.g., 10 mM) Start->A B Dilute into aqueous assay buffer A->B C Check for precipitation (Visual/DLS) B->C D Proceed to Biological Assay C->D E Cytotoxicity/Potency Assay (e.g., MTS assay on PC3/A549 cells) D->E F Mechanism of Action Study (e.g., Target engagement, pathway analysis) E->F Ctrl Include Vehicle Control (Equal [DMSO]) Ctrl->E Essential Control Ctrl->F Essential Control

Key Considerations for Experimental Design

When working with newly dissolved compounds, keep these points in mind:

  • Confirm Biological Activity: After addressing solubility, the primary goal is to confirm that your compound is bioactive. The most direct check is a cytotoxicity or cell viability assay (e.g., MTS assay) on relevant cell lines (like PC3 or A549), comparing compound-treated cells to vehicle (DMSO) controls [2].
  • Verify the Mechanism of Action: If your compound is designed to inhibit a specific target (e.g., a kinase) or pathway, follow up with a functional assay, such as a western blot analysis to detect changes in pathway biomarkers [3].

References

Troubleshooting Guide: Synthesis Yield Optimization

Author: Smolecule Technical Support Team. Date: February 2026

Here are common issues and solutions for acridine derivative synthesis, presented in a Q&A format for researchers.

Issue Category Specific Problem & Question Root Cause Solution & Optimization Strategy Key Citations
Reaction Conditions Q: Low yield in nucleophilic substitution at C-9. Suboptimal temperature, time, or reagent ratio. Use excess amine (1.4 eq.), extend reaction time, and control temperature. Yields vary from 50% to 90% based on amine reactivity [1]. [1]
Q: Poor yield in cyclization to form triazole/thiadiazole rings. Incorrect temperature or acidic conditions. For thiadiazoles, maintain temperature below 0°C; for some e^- withdrawing R-groups, extend reaction time to ~48 hours [2]. [2]
Intermediate Stability Q: Unstable intermediate anilines during nitro group reduction. Sensitivity of intermediate anilines in aqueous environments [1]. This is a critical step; proceed immediately to next step. Electron-donating groups on core enhance stability against hydrolytic degradation [1]. [1]
Product Stability Q: Final compound degrades in aqueous solution. Hydrolytic instability of aza-acridine core, leading to ring-opening [1]. Incorporate electron-donating groups (e.g., methoxy) near carbonyl group to modulate electron density and enhance stability [1]. [1]
General Synthesis Q: Need a general, high-yield route to 9-substituted acridines. Lack of a reliable one-pot method. Bernthsen synthesis: Diphenylamine + carboxylic acid with ZnCl₂ [3]. One-pot method: 9-chloroacridine + sodium methoxide, then add amino acid [4]. [3] [4]

Detailed Experimental Protocols

Here are detailed methodologies for key synthetic steps cited in the troubleshooting guide.

Protocol 1: Synthesis of Amino-Substituted Aza-Acridones via Nucleophilic Substitution [1]

This protocol is for preparing compounds with a basic side chain, which are crucial for biological activity.

  • Reaction Setup: Charge a reaction vessel with the chloro-substituted aza-acridone precursor (e.g., 1-chloro-4-nitro-11H-pyrido[2,1-b]quinazolin-11-one, 1.0 equivalent) and the appropriate ( N,N )-dialkylethylenediamine or ( N,N )-dialkylpropylenediamine.
  • Execution: Conduct the nucleophilic substitution reaction. The yield is highly dependent on the amine used and can range from 50% to 90%.
  • Note: The subsequent reduction of the nitro group to an aniline is a critical point of instability. The intermediate aniline should be used immediately in the next synthetic step without long-term storage.
Protocol 2: One-Pot Synthesis of N-(9-Acridinyl) Amino Acid Derivatives [4]

This method simplifies the synthesis of acridine-amino acid hybrids, bypassing the isolation of an intermediate.

  • First Step (Alkoxylation):
    • Mix 9-chloroacridine (0.3 mmol, 1 eq.) with methanol (3 mL) and a freshly prepared solution of sodium methoxide in methanol (3 mL).
    • Reflux the reaction mixture for 2.5 hours.
  • Second Step (Amination):
    • Without isolating the intermediate, add the appropriate amino acid (0.42 mmol, 1.4 eq.) directly to the same reaction mixture.
    • Reflux for an additional 4 hours.
  • Work-up: Purify the final product using standard techniques such as preparative thin-layer chromatography.

Synthesis Workflow & Troubleshooting Logic

The diagram below outlines a generalized workflow for acridine derivative synthesis and integrates key decision points for troubleshooting low yields.

synthesis_workflow Start Start: Define Target Acridine Route Choose Synthetic Route Start->Route P1 Nucleophilic Substitution Route->P1 LowYield Low Yield? P1->LowYield P2 Ring Formation (Cyclization) P2->LowYield P3 Functional Group Interconversion P3->LowYield End Final Product LowYield->P2 No LowYield->P3 No LowYield->End No T1 Troubleshooting: • Use excess amine (1.4 eq.) • Optimize temperature & time LowYield->T1 Yes T2 Troubleshooting: • Precise temperature control • Extend reaction time (to 48h) LowYield->T2 Yes T3 Troubleshooting: • Check intermediate stability • Proceed immediately to next step LowYield->T3 Yes T1->P2 T2->P3 T3->End

The provided search results are strong on synthetic chemistry but do not contain specific information on signaling pathways related to acridine mechanisms of action. Therefore, I am unable to create a relevant pathway diagram at this time.

Key Takeaways for Practitioners

  • Stability is Paramount: A recurring theme in recent literature is the hydrolytic instability of certain aza-acridine scaffolds, which directly impacts yield and biological activity. Proactive design using electron-donating groups is recommended [1].
  • Precision in Cyclization: forming novel rings like thiadiazoles requires extremely precise temperature control, sometimes needing reactions to be run below 0°C for extended periods [2].
  • One-Pot Advantages: Where possible, adopting one-pot synthesis methods can improve overall yield by minimizing the isolation and handling of sensitive intermediates [4].

References

Strategies to Reduce Cytotoxicity of 4-Methoxyacridine Analogs

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the main strategies and their rationales based on current research.

Strategy Rationale & Mechanism Key Experimental Findings
Introduce Hydroxy Groups [1] Balances lipophilicity, enables intramolecular hydrogen bonding (IHB), improves solubility, and facilitates better interaction with target proteins. IHB between C5-OH and C4 carbonyl group increases lipophilicity and cytotoxic effect more than C5-OCH3 [1]. C3'-OCH3 lowers hydrogen bonding acidity of adjacent C4'-OH by 20%, suggesting stable IHB formation [1].
Structural Hybridization [2] Creates hybrid molecules that can target multiple pathways simultaneously, potentially allowing for lower, less cytotoxic effective doses. A hybrid thiophene–acridine molecule (ACS03) showed selective inhibition of HCT-116 cells (IC50 = 23.11 µM) with lower in vivo toxicity [2].
Optimize Methoxy Substitution Pattern [1] [3] The number and position of methoxy groups critically influence potency, selectivity, and metabolic stability. In flavones, C6,7,8-tri-OCH3 stabilizes lipophilic capacity; C7-methoxy substitution increases cytotoxic effect [1]. For stilbenes, tetramethoxystilbene (TMS) was more potent and selective than its parent compound [3].

Experimental Protocols for Cytotoxicity Assessment

To systematically evaluate the effectiveness of the above strategies, you can employ the following standard experimental protocols.

Protocol 1: In Vitro Cytotoxicity and Selectivity Screening
  • Cell Culture: Use relevant cancer cell lines (e.g., HCT-116 for colon carcinoma, MCF-7 for breast cancer) and a non-tumorigenic cell line (e.g., MCF-10A breast epithelial cells) for selectivity assessment [2] [3].
  • Cell Viability Assay (MTT Assay):
    • Seed cells in 48-well plates and incubate for 24 hours [4].
    • Treat cells with a range of concentrations of your acridine analogs (e.g., 0-200 µM) for a set duration (e.g., 24-72 hours) [5] [1].
    • Remove medium, add MTT solution (0.5 mg/mL), and incubate for at least 4 hours to allow formazan crystal formation [4].
    • Dissolve crystals in DMSO and measure color intensity at 550 nm using a microplate reader [4].
  • Data Analysis: Calculate IC50 values (the concentration that inhibits cell viability by 50%) for each cell line. The Selectivity Index (SI) can be calculated as SI = IC50 (non-tumorigenic cell) / IC50 (cancer cell) [5].
Protocol 2: Apoptosis and Cell Cycle Analysis
  • Propidium Iodide (PI) Staining for Flow Cytometry:
    • Treat cells with the test compound (e.g., 5 µg/mL for 24 hours) [4].
    • Harvest, wash with PBS, and fix in 70% ethanol overnight on ice.
    • Resuspend cells in PBS containing PI (10 µg/mL), RNase (0.5 mg/mL), and Triton X-100 (0.1%) [4].
    • Incubate at 37°C for 30 minutes in the dark and analyze using a flow cytometer [4].
  • Data Interpretation: The flow cytometry data will distinguish cells in different phases of the cell cycle (G1, S, G2/M) and can identify a sub-G1 peak, indicative of apoptotic cells with fragmented DNA [3].

Visualization of Key Signaling Pathways

The following diagrams, created with Graphviz, illustrate the core mechanisms involved in the action of methoxyacridine analogs.

Acridine Cytotoxicity & Modulation

G cluster_acridine 4-Methoxyacridine Action cluster_modulation Cytotoxicity Modulation Strategy Acridine This compound Analog DNA_Intercalation DNA Intercalation Acridine->DNA_Intercalation Topo_Inhibition Topoisomerase Inhibition Acridine->Topo_Inhibition ROS Oxidative Stress (ROS Generation) Acridine->ROS DSB DNA Damage DNA_Intercalation->DSB Causes Topo_Inhibition->DSB Causes ROS->DSB Causes Strategy Introduce Hydroxy Group (Structural Modulation) Effect Improved Balance of Lipophilicity/Hydrophilicity Strategy->Effect Effect->Acridine Modifies CellCycleArrest Cell Cycle Arrest DSB->CellCycleArrest Triggers Apoptosis Apoptosis DSB->Apoptosis Triggers

Nrf2 Pathway in Chemoresistance

G cluster_nrf2_pathway Nrf2-Mediated Chemoresistance cluster_sensitization Sensitization Strategy (e.g., with 4-MC) Cisplatin Cisplatin ROS_Prod ROS Production Cisplatin->ROS_Prod Induces Nrf2 Nrf2 ROS_Prod->Nrf2 Activates ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds Detox Detoxification & Antioxidant Enzymes (e.g., NQO1, HO-1) ARE->Detox Activates Transcription ChemoResistance Chemoresistance Detox->ChemoResistance Leads to Modulator Nrf2 Inhibitor (e.g., 4-Methoxychalcone) Nrf2_Inhibit Suppresses Nrf2 Pathway Activity Modulator->Nrf2_Inhibit Nrf2_Inhibit->ChemoResistance Reverses

Key Takeaways for Researchers

  • Focus on Balanced Lipophilicity: The primary challenge is overcoming excessive lipophilicity from methoxy groups. Introducing hydroxy groups to form intramolecular hydrogen bonds is a promising strategy to improve solubility and metabolic profile while maintaining biological activity [1].
  • Validate with Selective Cytotoxicity: Always test novel analogs on both cancerous and non-tumorigenic cell lines. A high Selectivity Index (SI) is a key indicator of reduced, targeted cytotoxicity and a more promising drug candidate [5] [3].
  • Consider Hybrid Molecules: Explore hybrid structures, like the thiophene-acridine hybrid ACS03, which can offer improved selectivity and reduced general toxicity [2].

References

Troubleshooting Guide: Common Issues in Binding Affinity Measurements

Author: Smolecule Technical Support Team. Date: February 2026

A survey of 100 binding studies revealed that the majority lacked essential controls, casting doubt on their reported affinity values (KD) [1]. The two most critical issues are failure to establish equilibration and operating in an incorrect concentration regime.

Issue & Impact Diagnostic Check Corrective Action

| Inadequate Equilibration Time Leads to underestimation of true affinity (higher apparent KD). | Vary incubation time; fraction bound must be constant at equilibrium [1]. | Extend incubation. Estimate time using koff; incubate for at least 3-5 half-lives for >90% completion [1]. | | Incorrect Concentration Regime (Titration) Leads to underestimation of affinity and specificity. | Systematically vary the limiting component concentration; KD should remain constant [1]. | Ensure concentration of limiting component is near or below KD. For accurate measurement, it should be within 0.1 x KD to 10 x KD [1]. |

Experimental Workflow: From Protein Purification to Binding Assay

For a practical perspective, here is a generalized workflow for evaluating protein-DNA binding, synthesizing details from a protocol for studying transcription factors like GATA4 [2]. This workflow underpins the troubleshooting advice above.

D Start Start Protein\nExpression Protein Expression Start->Protein\nExpression Affinity\nChromatography Affinity Chromatography Protein\nExpression->Affinity\nChromatography Buffer Exchange & \nAliquot Storage Buffer Exchange & Aliquot Storage Affinity\nChromatography->Buffer Exchange & \nAliquot Storage Prepare Fluorescent\nDNA Probe Prepare Fluorescent DNA Probe Buffer Exchange & \nAliquot Storage->Prepare Fluorescent\nDNA Probe Perform Binding\nAssay (e.g., EMSA) Perform Binding Assay (e.g., EMSA) Prepare Fluorescent\nDNA Probe->Perform Binding\nAssay (e.g., EMSA) Quantification & \nStatistical Analysis Quantification & Statistical Analysis Perform Binding\nAssay (e.g., EMSA)->Quantification & \nStatistical Analysis End End Quantification & \nStatistical Analysis->End

The following table outlines the key steps and considerations for the workflow shown in the diagram [2].

Step Key Considerations Troubleshooting Link
Protein Expression & Purification Use an IPTG-inducible system (e.g., pET vector in BL21(DE3) E. coli). Purify via Ni-NTA affinity chromatography with imidazole elution [2]. Protein yield/activity issues may require optimization of induction conditions (temperature, IPTG concentration, time) [2].
Probe Preparation Generate double-stranded DNA probes containing your sequence of interest. Incorporate a fluorescent label for detection in assays like EMSA [2]. Ensure proper hybridization and purification of probes to avoid high background noise.
Binding Assay & Analysis Use assays like Electrophoretic Mobility Shift Assay (EMSA). Always include controls for equilibration and titration [2] [1]. This is the core stage where the troubleshooting guide above is most critical.

Practical FAQs for Reliable Measurements

  • How can I test if my protein is fully active? A common method is a "reverse titration" or "active site titration." Titrate a known concentration of your protein into a saturating concentration of the DNA target. The point at which no further increase in complex formation is observed indicates the concentration of active protein in your stock [1].
  • What if I detect no binding? Before concluding a true lack of interaction, consider if the protein is active (see above), if the binding conditions (buffer, pH, salts, co-factors like Mg2+) are appropriate, and if the detection method is sensitive enough. Often, optimizing the buffer or using a more sensitive technique can reveal binding [1].
  • Are there alternatives to EMSA? Yes, several other techniques are widely used, including Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Anisotropy. Each has its own strengths in providing kinetic data, thermodynamic information, or solution-based measurement [1].

References

overcoming multidrug-resistant TB with acridine derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Promising Acridine Derivatives & Key Data

The table below summarizes two major classes of acridine derivatives with potent anti-MTB activity, their primary targets, and efficacy data.

Compound Class / Example Primary Target Reported In-Vitro Activity (MIC/IC₅₀) Key Features & Secondary Effects
Tetrahydroacridine-9-carboxylic acid derivatives (e.g., C09) [1] Type I Signal Peptidase (SPase I) & Bacterial Membrane [1] Excellent activity against MRSA and other multidrug-resistant Gram-positive pathogens [1] Dual mechanism of action; eradicates biofilms; favorable in-vivo efficacy and safety profile in a murine model [1]
p-Phenylene diamine linked acridine derivatives (e.g., Compound 6) [2] [3] Mycobacterium tuberculosis DNA Gyrase (GyrB subunit) [2] [3] MTB DNA gyrase supercoiling IC₅₀ = 5.21 ± 0.51 μM; MTB MIC = 6.59 μM [2] [3] Selective for MTB gyrase; no significant zHERG cardiotoxicity at 30 μM [2] [3]

Essential Experimental Protocols

Protocol 1: In-Vitro Anti-Mycobacterial Activity Assay (MIC Determination)

This phenotypic whole-cell screening identifies active compounds and is a foundational first step [4] [5].

  • Principle: Determines the Minimum Inhibitory Concentration (MIC) of a compound required to prevent visible growth of M. tuberculosis.
  • Key Reagents: Middlebrook 7H9 broth or 7H10/OADC agar, log-phase MTB culture (e.g., H37Rv strain), compound dilutions in DMSO [4].
  • Procedure:
    • Prepare a logarithmic dilution series of the test compound in a 96-well plate.
    • Inoculate wells with a standardized MTB suspension (~5x10⁵ CFU/mL).
    • Incubate plates at 37°C with 5% CO₂ for 7-14 days.
    • The MIC is the lowest compound concentration that inhibits ≥90% of bacterial growth compared to the drug-free control.
  • Troubleshooting Tip: Use multiple growth media for secondary screening, as some compounds may show activity in one medium but not in another due to differential gene expression or nutrient availability [5].
Protocol 2: DNA Gyrase Supercoiling Inhibition Assay

This biochemical assay confirms and quantifies the direct inhibition of the DNA gyrase target [2].

  • Principle: Measures a compound's ability to prevent the conversion of relaxed DNA into a supercoiled state by MTB DNA gyrase.
  • Key Reagents: Purified MTB DNA gyrase (GyrA and GyrB subunits), relaxed pBR322 plasmid DNA, ATP, supercoiling reaction buffer [2].
  • Procedure:
    • Set up reactions containing relaxed plasmid, ATP, gyrase enzyme, and varying concentrations of the test compound.
    • Incubate the reaction at 37°C for 30-60 minutes.
    • Stop the reaction with a stop solution containing SDS and proteinase K.
    • Analyze the DNA products by agarose gel electrophoresis.
    • Visualize DNA bands under UV light. The IC₅₀ is the compound concentration that inhibits 50% of the supercoiling activity. Novobiocin is a standard control [2].

Frequently Asked Questions & Troubleshooting

  • Q1: Our acridine-based compound shows excellent in-vitro MIC but poor efficacy in the murine infection model. What could be the issue?

    • A: This is a common challenge in TB drug discovery. The issue could be due to poor pharmacokinetics (rapid metabolism, low exposure) or that the compound's target is not expressed or accessible in the specific bacterial population within the host environment [5]. Re-evaluate the compound's metabolic stability in liver microsomes and plasma protein binding [1]. Also, ensure the primary screening was conducted in a physiologically relevant medium, as activity can be medium-specific [5].
  • Q2: How can we deconvolute the mechanism of action (MoA) for a new acridine derivative identified from a phenotypic screen?

    • A: Deconvoluting the MoA is a critical but non-trivial step [4]. A multi-pronged approach is best:
      • Whole-Cell Metabolomics: Treat MTB with the compound and use NMR or LC-MS to profile metabolic changes. The resulting "fingerprint" can be compared to databases of compounds with known MoAs [4].
      • Resistant Mutant Generation: Select for mutants resistant to your compound and sequence their genomes. The mutated gene often points to the target pathway [5].
      • Biochemical Target Validation: Perform direct binding or enzymatic inhibition assays with purified putative targets (e.g., Pks13, Gyrase) based on clues from the above methods [6].

Mechanisms of Action & Experimental Workflow

The following diagrams illustrate the primary mechanisms of acridine derivatives and a logical workflow for their evaluation.

mechanism Compound Compound SPaseI Inhibits SPase I Compound->SPaseI Membrane Disrupts Bacterial Membrane Compound->Membrane DNAGyrase Inhibits DNA Gyrase Compound->DNAGyrase Outcome1 Blocks Protein Processing & Cell Wall Integrity SPaseI->Outcome1 Outcome2 Causes Leakage of Cellular Contents Membrane->Outcome2 Outcome3 Inhibits DNA Replication & Bacterial Division DNAGyrase->Outcome3 Result Bacterial Cell Death Outcome1->Result Outcome2->Result Outcome3->Result

workflow Start Compound Synthesis & Library Building A In-Vitro Phenotypic Screening (MIC Determination) Start->A B Cytotoxicity & Selectivity Assessment (e.g., Vero, RAW cells) A->B C Mechanism of Action Studies B->C D Lead Optimization (SAR & Medicinal Chemistry) C->D D->A Iterative Feedback E In-Vivo Efficacy & Safety (Murine Infection Model) D->E

References

Compound Potency & Structure-Activity Relationships (SAR)

Author: Smolecule Technical Support Team. Date: February 2026

Q: What structural features enhance the α-glucosidase inhibitory potency of acridine derivatives?

Research indicates that linking acridine to specific pharmacophores, like thioacetamide, significantly boosts potency. The table below summarizes key SAR findings from recent studies.

Compound / Scaffold Notable Features & Substituents Reported IC₅₀ (μM) Reference Compound (IC₅₀)

| Acridine-thioacetamide hybrids [1] | - N-phenylacetamide core

  • Electron-donating groups (e.g., -OCH₃) at para position | 80.0 ± 2.0 (Most potent: 9b) [1] | Acarbose: 750.0 ± 1.5 μM [1] | | Thioquinoline-phenylacetamide [2] | - Electron-donating groups (e.g., 2,6-dimethylphenyl) on phenylacetamide | 14.0 ± 0.6 (Most potent: 9m) [2] | Acarbose: 752.0 ± 2.0 μM [2] | | 1,2,3-Triazole-based Xanthene & Acridine [3] | - 1,2,3-triazole linker
  • Xanthene or acridine core
  • Phenoxymethyl substituents | Significant activity (specific IC₅₀ not listed) [3] | Compared against acarbose [3] |

The core takeaways for your research are:

  • Molecular Hybridization is Key: Covalently linking the acridine scaffold to other active pharmacophores, such as thioacetamide or 1,2,3-triazole, creates hybrids that are vastly more potent than the standard drug acarbose [3] [1].
  • Electron-Donating Groups Boost Activity: On pendant aromatic rings, small electron-donating groups (e.g., -OCH₃, -CH₃) often lead to higher potency compared to electron-withdrawing groups (e.g., -Cl, -Br) [2]. Specific substitution patterns matter, as ortho-substituted methyl groups can be more favorable than para-substituted [2].

Essential Experimental Protocols

Q: What is a standard protocol for the α-glucosidase inhibitory assay?

The following methodology is widely used and can be adapted for screening novel acridine derivatives [4] [5].

1. Principle The assay measures inhibitor ability to reduce the hydrolysis of the synthetic substrate p-Nitrophenyl α-D-glucopyranoside (PNPG) by α-glucosidase. Enzymatic activity releases p-nitrophenol, which is yellow and measured at 405 nm; inhibition reduces color development [5].

2. Reagents & Solutions

  • Enzyme Solution: α-Glucosidase (e.g., from Saccharomyces cerevisiae) dissolved in suitable buffer (e.g., 100 mM phosphate buffer, pH 6.8). Aliquots can be stored at -20°C [5].
  • Substrate Solution: PNPG (e.g., 2.5 mM) prepared in the same buffer [5].
  • Test Compound Solution: Your acridine derivatives dissolved in DMSO (final DMSO concentration ≤ 10%) [4].
  • Positive Control: Acarbose solution in 10% DMSO [4].
  • Termination Solution: Sodium carbonate (Na₂CO₃, e.g., 0.2 M) [5].

3. Procedure This is a typical microplate assay procedure [4] [5]:

  • In a well, mix 200 µL of your test compound solution (at various concentrations) with 200 µL of the enzyme solution.
  • Incubate the mixture at 37°C for 5 minutes.
  • Start the reaction by adding 200 µL of PNPG substrate solution.
  • Incubate at 37°C for exactly 15 minutes.
  • Stop the reaction by adding 800 µL of 0.2 M Na₂CO₃ solution.
  • Transfer 200 µL of the final mixture to a clean microplate well and measure the absorbance at 405 nm using a microplate reader.

4. Data Analysis Calculate the inhibition rate for each concentration using the formula [5]: Inhibition Rate (%) = [(OD_control - OD_test) / (OD_control - OD_blank)] × 100

  • OD_control: Absorbance with enzyme and without inhibitor.
  • OD_test: Absorbance with enzyme and inhibitor.
  • OD_blank: Absorbance without enzyme and without inhibitor.

Plot inhibition rate against inhibitor concentration to determine the IC₅₀ value (concentration that gives 50% inhibition).

Q: How do I determine the inhibition mechanism and binding affinity?

After identifying a potent inhibitor, conduct kinetic and binding studies. The diagram below outlines the key steps for mechanistic evaluation.

G Start Start IC50 Identify Potent Inhibitor (Determine IC50) Start->IC50 KineticStudy Enzyme Kinetics IC50->KineticStudy MechType Determine Mechanism: - Competitive - Non-competitive - Uncompetitive KineticStudy->MechType MDock Molecular Docking MechType->MDock BindingSite Identify Binding Site & Key Residues MDock->BindingSite Report Report Findings BindingSite->Report

Inhibition Kinetics [2] [5]:

  • Measure the initial reaction rates at several different concentrations of both the substrate (PNPG) and the inhibitor.
  • Plot the data using Lineweaver-Burk (double reciprocal) plots.
  • Analyze the pattern of the lines:
    • Competitive Inhibition: Lines intersect on the y-axis. The inhibitor binds to the enzyme's active site, competing directly with the substrate [2].

Molecular Docking [2] [1]:

  • Obtain the 3D structure of the target enzyme (e.g., from PDB).
  • Prepare the structures of your acridine compound and the enzyme (add hydrogens, assign charges).
  • Perform docking simulations to predict the binding conformation and affinity.
  • Analyze the results for key interactions, such as hydrogen bonds with Asp or Glu residues, π-anion interactions, and hydrophobic forces [5].

Troubleshooting Common Issues

Q: Our synthesized compounds show poor inhibitory activity. What could be wrong?

  • Check Chemical Validity: Ensure your compounds are synthesized correctly and are chemically stable. Verify structures using NMR, HR-MS, and other spectroscopic techniques [2].
  • Re-evaluate SAR: The chosen substituents might be detrimental. Return to SAR tables and prioritize electron-donating groups or other favorable moieties [2].
  • Assay Validation: Confirm that your assay is working correctly by ensuring the positive control (acarbose) gives the expected IC₅₀ value. Check enzyme activity and substrate freshness [4].

Q: The kinetic data is unclear or doesn't fit standard models. How to proceed?

  • Confirm Purity: Impurities in the compound sample can interfere with the assay. Re-purify the compound before testing.
  • Try Mixed-Type Analysis: Some natural extracts and complex hybrids exhibit mixed-type inhibition [5]. Re-plot your data considering this model.
  • Direct Binding Studies: Use techniques like Biolayer Interferometry (BLI) to confirm and quantify binding to the enzyme independently of the kinetic assay [5].

References

Frequently Asked Questions: Acridine Derivative Stability

Author: Smolecule Technical Support Team. Date: February 2026

  • What are the primary mechanisms of acridine derivative degradation? The main pathways are hydrolytic ring-opening of the aza-acridine scaffold and oxidative degradation. The hydrolytic instability is highly dependent on the electron density around the carbonyl group, which can be modulated by substituents [1] [2]. Oxidation can be a concern for certain derivatives, especially under stressful storage conditions.

  • Which structural features enhance stability? Introducing electron-donating groups, such as a methoxy group, near vulnerable sites on the acridine core can significantly improve stability by increasing electron density and reducing susceptibility to hydrolytic attack [1] [2]. The length and nature of basic side chains also play a crucial role.

  • How can I monitor stability in aqueous media? A validated stability-indicating method is essential. Techniques include:

    • Mass Spectrometry (MS): Directly identifies degradation products and studies decomposition pathways [1].
    • Computational Chemistry (e.g., DFT): Provides insights into the electronic structure and predicts susceptibility to hydrolysis [1] [2].
    • Chromatography (HPLC/UPLC): Monitors the disappearance of the parent compound and the appearance of degradants over time [2].

Troubleshooting Guide: Instability in Aqueous Media

Observed Issue Possible Root Cause Recommended Corrective Actions

| Low Cytotoxic Activity & Potency | Rapid hydrolytic degradation in biological assay buffers, leading to loss of active compound [1]. | 1. Structural Modification: Introduce electron-donating groups (e.g., -OCH₃) to the core scaffold. [1] 2. Formulation: Use non-aqueous co-solvents (e.g., DMSO) for stock solutions and minimize pre-assay dilution time in aqueous buffers. [2] | | Unexpected Degradation Products | Suspected ring-opening of the aza-acridine scaffold or oxidative decomposition [1]. | 1. Mechanism Studies: Conduct stability studies using MS and NMR to identify degradant structures. [1] 2. Forced Degradation: Perform oxidative stress testing to understand the molecule's susceptibility. [2] | | Poor Correlation between Computational & Experimental Results | Instability under assay conditions invalidates predictions made on the intact, stable structure [1]. | Prioritize stability assessment early in the design cycle. Use computational tools (DFT) to model and predict hydrolytic stability before synthesis. [1] [2] |

Experimental Protocols for Stability Assessment

Here are detailed methodologies for key experiments cited in the troubleshooting guide.

Protocol 1: Stability Study Under Hydrolytic Conditions

This method is used to assess the inherent stability of acridine derivatives in aqueous solutions [2].

  • Solution Preparation: Prepare a stock solution of the acridine derivative in a suitable organic solvent (e.g., DMSO). Dilute this stock into aqueous buffers of varying pH (e.g., pH 2.0, 7.4, 10.0) to a final concentration typically between 10-100 µM.
  • Incubation: Aliquot the solutions into sealed vials and incubate them at a controlled temperature (e.g., 37°C) over a defined period (e.g., 0, 6, 24, 48 hours).
  • Analysis: At each time point, analyze the samples using a validated HPLC or UPLC method. Monitor and quantify the peak area of the parent compound. A significant decrease indicates instability.
  • Degradant Identification: Use LC-MS to identify the molecular weights and structures of the major degradation products.
Protocol 2: Using Mass Spectrometry and Computational Modeling

This integrated approach helps understand the degradation pathway and its electronic causes [1].

  • Mass Spectrometry Analysis:
    • Analyze the degraded samples from Protocol 1 via high-resolution mass spectrometry (HRMS).
    • Identify the mass-to-charge ratios of the degradants to propose potential structures resulting from hydrolysis or other reactions.
  • Computational Analysis (DFT):
    • Perform density functional theory (DFT) calculations on the acridine derivative.
    • Analyze the electron density distribution, particularly around the carbonyl group and the ring-junction nitrogen.
    • A lower electron density at the carbonyl carbon makes it more susceptible to nucleophilic attack by water, leading to ring-opening. Simulations can model the energy profile of this hydrolysis reaction.

Stability Assessment Workflow

The following diagram illustrates the logical workflow for evaluating and addressing stability issues in acridine derivatives.

Start Stability Issue Suspected ExpDesign Design Stability Study Start->ExpDesign Hydrolytic Hydrolytic Stability Test (Protocol 1) ExpDesign->Hydrolytic Oxidative Oxidative Stress Testing ExpDesign->Oxidative Analysis Analyze Samples (LC-MS/MS, HPLC) Hydrolytic->Analysis Oxidative->Analysis Identify Identify Degradants & Pathways Analysis->Identify DFT Computational Modeling (DFT Calculations) Identify->DFT If hydrolysis is primary cause Modify Modify Structure (e.g., add -OCH₃) DFT->Modify Reassess Re-assess Stability Modify->Reassess Reassess->Identify Re-evaluate new derivatives

References

9-Hydroxy-4-methoxyacridine compared to first-line TB drugs

Author: Smolecule Technical Support Team. Date: February 2026

Preliminary Comparison of Anti-TB Activity

The table below summarizes the available activity data and known mechanisms of action. Key data for 9-Hydroxy-4-methoxyacridine is missing from the literature, which is a significant gap for a direct comparison.

Feature 9-Hydroxy-4-methoxyacridine First-Line TB Drugs (Isoniazid, Rifampicin, Pyrazinamide, Ethambutol)
Anti-Mycobacterial Activity Limited data; one study found it less active than a related acridine [1] Well-established, high efficacy against drug-susceptible M. tuberculosis [2] [3]
Minimum Inhibitory Concentration (MIC) on Susceptible TB Not reported in available literature Well-defined MIC ranges for each drug [2]
MIC on MDR-TB Not reported in available literature Ineffective by definition (MDR-TB is resistant to Isoniazid and Rifampicin) [2] [4]
Synergy with Other Drugs Not reported for 9-Hydroxy-4-methoxyacridine. A related compound (Acridine-9-carboraldehyde) showed synergy with Rifampicin and Levofloxacin [1] Used in synergistic combination regimens; e.g., Rifapentine-Moxifloxacin combo shortens treatment [3]
Mechanism of Action Not fully elucidated for TB. Acridines may intercalate DNA or inhibit proteins [5] Distinct, known targets: cell wall synthesis (Isoniazid), RNA transcription (Rifampicin), etc. [2] [4] [3]

Experimental Protocol for Anti-TB Activity Assessment

The available data for 9-Hydroxy-4-methoxyacridine comes from a study that used a standardized method to evaluate anti-mycobacterial activity and drug interactions [1]. The following workflow outlines the key experimental steps:

G cluster_1 Resazurin Microplate Assay (REMA) Start Start: Inoculum Preparation A Adjust M. tuberculosis inoculum to 0.5 McFarland Standard (~1.5x10⁸ CFU/mL) Start->A B Prepare Drug Dilutions in 96-well plate (Middlebrook 7H9 broth) A->B A->B C Inoculate Plate with Bacteria B->C B->C D Incubate at 37°C for 24 hrs in 5% CO₂ C->D C->D E Add Resazurin Dye (30 µL/well) D->E D->E F Re-incubate for 24 hrs E->F E->F H Color Change Pink: Bacterial Growth Blue: No Growth (MIC) F->H F->H G Result: Visual Readout H->G Synergy Synergy Test (FIC Index) H->Synergy For active compounds

  • Method: Resazurin Reduction Microplate Assay (REMA) [1].
  • Key Steps:
    • Inoculum Preparation: M. tuberculosis suspensions are adjusted to a standard density (0.5 McFarland standard) [1].
    • Drug Dilution: Compounds are subjected to two-fold serial dilutions in a 96-well plate containing culture broth [1].
    • Incubation & Reading: The bacterial inoculum is added, and plates are incubated. Resazurin dye is added; a color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is the lowest drug concentration that prevents this color change [1].
    • Synergy Testing: For active compounds, interactions with conventional drugs are tested by calculating the Fractional Inhibitory Concentration (FIC) Index. An FIC Index of ≤ 0.5 indicates synergy [1].

Mechanisms of Action: Knowns and Unknowns

The diagram below visualizes the distinct mechanisms of first-line TB drugs and the potential, but unconfirmed, mechanism of acridine compounds.

G cluster_drugs First-Line TB Drugs cluster_acridine 9-Hydroxy-4-methoxyacridine (Proposed) INH Isoniazid (INH) CellWall Cell Wall INH->CellWall Inhibits mycolic acid synthesis RIF Rifampicin (RIF) RNAPoly RNA Polymerase RIF->RNAPoly Inhibits RNA polymerase PZA Pyrazinamide (PZA) MembAcid Membrane & Acidification PZA->MembAcid Disrupts plasma membrane energy metabolism EMB Ethambutol (EMB) Arabinan Cell Wall Arabinan EMB->Arabinan Inhibits arabinan biosynthesis Acridine Acridine Compounds (Potential Mechanism) DNA DNA Intercalation Acridine->DNA Protein Protein Inhibition Acridine->Protein

  • First-Line TB Drugs: These drugs have specific, well-defined molecular targets critical for M. tuberculosis survival, such as cell wall synthesis (Isoniazid, Ethambutol) and RNA transcription (Rifampicin) [2] [4] [3].
  • 9-Hydroxy-4-methoxyacridine: Its specific mechanism of action against M. tuberculosis is not yet known. The proposed mechanisms of DNA intercalation and protein inhibition are based on the general biological activity of acridine compounds described in cancer and immunology research, not direct evidence in TB [6] [5].

Research Gaps and Future Directions

Substantial research is required to properly evaluate 9-Hydroxy-4-methoxyacridine's potential as an anti-TB agent:

  • Efficacy Data: The most critical gap is the lack of Minimum Inhibitory Concentration (MIC) values against both drug-susceptible and drug-resistant TB strains [1].
  • Mechanism of Action: The specific target and mechanism within the mycobacterial cell need to be empirically determined [5].
  • In Vivo Validation: No animal model data is available to assess the compound's efficacy and toxicity in a live host.
  • Head-to-Head Comparisons: Direct comparative studies under standardized laboratory conditions are needed.

References

DNA Binding Affinity of 4-Methoxyacridine and Analogs

Author: Smolecule Technical Support Team. Date: February 2026

Compound / Acridine Type Binding Constant (Kₐ or Kᵢ, M⁻¹) Binding Mode Sequence Specificity / Notes
9-Methoxyacridine (in bis-intercalator) [1] [2] Not Quantified Bis-intercalation N/A; Used in synthesis of bis-acridine compounds with high-affinity DNA binding [1] [2].
Acridine-4-carboxamide (on ODN probe) [3] Not Quantified Intercalation Stabilizes short DNA duplexes; Increases Tm by up to ~8°C; Higher affinity for GC-rich sequences [3].
Imidazoacridinone C-1311 (Symadex) [4] Not Quantified Intercalation Strong preference for TA/TA dinucleotide step [4].
Acridine Orange (AO) [5] ( 1.25 \times 10^5 ) (with DNA nanostructures) Intercalation Confirmed via viscosity, melting temperature, and KI quenching studies [5].
ICR-191 [6] ( K_i = 1.14 \times 10^5 ) (with DNA) Intercalation & Alkylation Binds and causes DNA damage; affinity is attenuated by Chlorophyllin [6].
Compound 27 (Acridine-thiosemicarbazone) [7] ( 3.77 \times 10^5 ) Intercalation Active against multiple cancer cell lines [7].
Compound 28 [7] ( 1.68 \times 10^5 ) Intercalation Dual Topoisomerase I/II inhibitor [7].

Key Experimental Protocols for Studying DNA Binding

Researchers use several methods to determine the binding affinity and mode of acridine derivatives. Here are detailed protocols for some key techniques cited in the literature.

UV-Vis and Fluorescence Titration for Association Constant (Kₐ)

This method quantifies the interaction between a compound and DNA by observing changes in absorption or fluorescence [6].

  • Procedure:
    • Prepare a fixed concentration of the acridine compound (e.g., 8-12 µM for ICR-191 [6]) in an appropriate buffer (e.g., Tris-HCl with NaCl, pH 7.4).
    • In a series of samples, gradually increase the concentration of DNA or competing agent (e.g., Chlorophyllin) while keeping the compound concentration constant.
    • For UV-Vis: Record the absorption spectrum after each addition. Intercalation often causes hypochromism (decrease in absorbance) and sometimes a bathochromic shift (red shift) [7].
    • For Fluorescence: Measure the fluorescence emission spectrum at each titration point. Binding may cause fluorescence quenching or enhancement.
    • Correct the fluorescence data for inner filter effects [6].
    • Analyze the data using non-linear regression analysis or models like the McGhee-von Hippel equation to calculate the association constant (Kₐ) and binding site size (n) [6].
Melting Temperature (Tₘ) Analysis

This assay measures the thermal stabilization of DNA by a bound ligand, which is characteristic of intercalation [3] [5].

  • Procedure:
    • Prepare a solution of the DNA duplex (e.g., a short oligonucleotide probe) in a suitable buffer.
    • Add the acridine compound to the DNA solution; use a DNA-only solution as a control.
    • Use a spectrophotometer to monitor the DNA's absorbance at 260 nm while steadily increasing the temperature (e.g., from 25°C to 95°C).
    • Plot the absorbance against temperature to generate a melting curve. The point of inflection is the melting temperature (Tₘ).
    • An increase in Tₘ for the DNA with the compound, compared to the control, indicates stabilization of the duplex, consistent with an intercalative binding mode [3] [5].
Viscosity Measurements

Because intercalation lengthens and stiffens the DNA helix, it leads to a measurable increase in the viscosity of a DNA solution. Groove binders typically cause little to no change [5].

  • Procedure:
    • Prepare a solution of high molecular weight DNA (like calf thymus DNA).
    • Measure the flow time of the DNA solution through a viscometer.
    • Add increasing amounts of the acridine compound to the DNA solution and measure the flow time after each addition.
    • Plot the relative viscosity ( (\eta/\eta_0)^{1/3} ) against the concentration ratio of the compound to DNA, where ( \eta ) and ( \eta_0 ) are the viscosities of the DNA with and without the compound, respectively.
    • A significant increase in viscosity supports an intercalative mode of binding [5].
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides atomic-level details on binding, including the specific DNA sequences preferred by the compound [4].

  • Procedure:
    • Prepare samples of short, sequence-defined DNA duplexes (e.g., palindromic octamers) in buffer.
    • Acquire 1D and 2D NMR spectra (e.g., observing imino protons) of the DNA alone.
    • Add the acridine compound to the DNA and collect NMR spectra again.
    • Analyze chemical shift perturbations, line broadening, and the appearance of new sets of DNA resonances.
    • Specific intercalation is indicated by a new, well-defined set of imino proton resonances, while non-specific binding leads to general signal broadening and disappearance [4].

Mechanism of Action and Biological Pathways

Acridine derivatives like 4-methoxyacridine exert their biological effects primarily through DNA interaction. The following diagram illustrates the key pathways from DNA binding to anti-tumor activity.

G cluster_binding DNA Binding Event cluster_effects Cellular Outcomes Start Acridine Derivative (e.g., this compound) Intercalation Intercalation into DNA Duplex Start->Intercalation Consequences Consequences: - DNA Helix Distortion - Inhibition of Polymerases - Stabilization of Topoisomerase Cleavage Complex Intercalation->Consequences Replication Impaired DNA Replication & Transcription Consequences->Replication DSB Formation of DNA Double-Strand Breaks Consequences->DSB Apoptosis Programmed Cell Death (Apoptosis) Replication->Apoptosis Senescence Cellular Senescence DSB->Senescence DSB->Apoptosis BiologicalEffect Biological Effect: Anti-tumor Activity Senescence->BiologicalEffect Apoptosis->BiologicalEffect

The primary mechanism involves intercalation, where the planar acridine ring inserts between DNA base pairs [1]. This directly distorts the DNA helix and can physically block the enzymes responsible for DNA replication and RNA transcription [1] [2]. A critical downstream effect is the inhibition of topoisomerases (Topo I and II) [7]. These enzymes regulate DNA supercoiling, and acridines can stabilize a reaction intermediate where the topoisomerase is covalently linked to cleaved DNA, leading to lethal DNA double-strand breaks [7]. These breaks and the general replication stress ultimately trigger cell death pathways, including apoptosis and senescence, resulting in the observed anti-tumor activity [4] [7].

Key Insights for Researchers

  • Structure-Activity Relationship (SAR) is Crucial: The DNA binding affinity and biological activity of acridines are highly tunable. Modifications to the core structure, such as adding carboxamide groups [3] or creating bis-intercalators [1] [2], can significantly enhance stability and specificity.
  • Sequence Specificity Exists: While classic intercalators were considered non-specific, advanced studies show distinct preferences. For example, the imidazoacridinone C-1311 strongly favors the TA/TA dinucleotide step [4], while acridine-4-carboxamides show higher affinity for GC-rich sequences [3].
  • Consider Multiple Binding Modes: Some acridine derivatives, like ICR-191, possess additional functional groups (e.g., alkylating mustards) that can cause covalent DNA modification alongside intercalation [6].

References

Experimental Data on Acridine Derivatives as Dual Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

While not pure PARP inhibitors, these derivatives show promise as multi-targeted anticancer agents by simultaneously inhibiting PARP and other targets like topoisomerase.

Compound Class / Name Key Structural Features Primary Targets Reported IC₅₀ / Inhibition Data Cell-Based Antiproliferative Activity (IC₅₀)

| 4-amidobenzimidazole acridine [1] | Acridine core, benzimidazole, carboxamide linker | PARP-1, Topoisomerase I/II [1] | PARP-1 Inhibition: Compound 11l showed potent inhibitory potency [1]. Topo I Inhibition: Effectively inhibited Topo I-mediated DNA relaxation [1]. | Most potent in class: Compound 11l against MCF-7 cells [1] | | Benzimidazole Matrine Derivative (B6) [2] | Matrine scaffold, benzimidazole, fluorene | PARP, TOPO-I [2] | PARP Inhibition: Strong inhibitory effect [2]. TOPOI Inhibition: Strong inhibitory effect [2]. | Potent inhibition of HeLa (cervical) and HGC-27 (gastric) cancer cells [2] | | Benzimidazole Acridine (8m) [3] | Acridine core, benzimidazole | Induces apoptosis via ROS-JNK pathway [3] | N/A | HCT116 (colon): 3.33 µM [3] |

Experimental Protocols for Key Assays

The data in the table above were generated using standard biological and chemical assays. Here are the typical methodologies researchers employ to evaluate the activity of these compounds.

  • PARP Inhibition Assay: This experiment measures a compound's ability to directly inhibit the PARP enzyme activity. Researchers often use recombinant human PARP enzyme and biotinylated NAD+ as a substrate. The assay detects the incorporation of biotin-ADP-ribose onto histone proteins; inhibition by the test compound reduces this signal, allowing for the calculation of IC₅₀ values [1].
  • DNA Topoisomerase I Inhibition Assay: This test evaluates whether a compound can interfere with the activity of Topo I. The standard protocol involves incubating supercoiled plasmid DNA with Topo I in the presence of the test compound. If the compound inhibits the enzyme, the plasmid DNA remains in its supercoiled state. This is visualized using agarose gel electrophoresis, where the different forms of DNA (supercoiled vs. relaxed) migrate to distinct positions [2] [1].
  • Antiproliferative Activity (MTT Assay): The MTT assay is a common colorimetric method for assessing cell viability and proliferation. Cells are plated and treated with various concentrations of the test compound. After a set incubation period, MTT reagent is added. Living cells metabolize MTT into purple formazan crystals, which are dissolved, and the solution's absorbance is measured. The IC₅₀ value, which represents the concentration of the compound that reduces cell viability by 50%, is then calculated from the dose-response curve [2] [3].

Mechanism of Action and Signaling Pathways

The most promising acridine derivatives function as dual-target inhibitors. The following diagram illustrates the coordinated mechanism by which these compounds induce cancer cell death.

G cluster_topoi Topoisomerase I (TOPOI) Pathway cluster_parp PARP Pathway Compound Acridine Derivative (Dual Inhibitor) TopoIDNA TOPOI-DNA Complex Compound->TopoIDNA Inhibits PARP_SSB PARP Binds to SSBs Compound->PARP_SSB Inhibits SSB Persistent Single-Strand Breaks (SSBs) TopoIDNA->SSB Inhibition & Trapping DSB Replication Fork Collapse Lethal Double-Strand Breaks (DSBs) SSB->DSB DNA Replication Apoptosis Irreparable DNA Damage Cancer Cell Apoptosis (Death) DSB->Apoptosis Synergistic Effect PARP_Trap PARP Trapped on DNA PARP_SSB->PARP_Trap Inhibition BER Blocked Base Excision Repair (BER) PARP_Trap->BER BER->Apoptosis Synergistic Effect

For the derivative 8m, which operates through a different mechanism, research indicates it triggers apoptosis via reactive oxygen species (ROS) and the JNK signaling pathway [3].

Key Research Implications

  • Dual-Targeting Strategy: The design of single molecules that concurrently inhibit PARP and Topoisomerase I represents an innovative strategy to enhance anticancer efficacy and potentially overcome drug resistance [2] [1].
  • Preclinical Focus: It is important to note that the acridine derivatives discussed here are in the experimental and preclinical stages. Their activity and safety profiles have not been established in human clinical trials, unlike approved PARP inhibitors like Olaparib [4].

References

9-aminoacridine FoxP3 inhibition mechanism validation

Author: Smolecule Technical Support Team. Date: February 2026

Compound Comparison & Experimental Data

The table below summarizes key 9-amino-acridine compounds identified from a high-throughput drug repurposing screen and subsequent validation studies [1] [2]. The data shows their potency in downregulating FoxP3.

Compound Name IC₅₀ for FoxP3 Downregulation (μM) Maximal Suppressive Effect on FoxP3 Chemical Group
MP4 0.783 100% 9-amino-acridine
MP5 0.860 100% 9-amino-acridine
MP2 4.742 98.8% 9-amino-acridine
Quinacrine (QDD) 4.380 95.9% Lead compound (Group 0)
MP3 5.259 92.8% 9-amino-acridine
MP9 7.500 100% Acridine derivative
MP7 8.800 73.7% Amsacrine
Amodiaquine 16.700 55.1% Analog (Group 1)

These compounds were found to selectively abrogate Treg suppressive functions without broadly affecting other T cells, a significant improvement over previous indirect inhibitors that lacked selectivity [1] [2].

Detailed Experimental Protocols

To help you evaluate and potentially replicate the key findings, here are the methodologies used in the primary research:

  • High-Throughput Screening Workflow: Primary human CD3+ T cells from healthy donors were treated with compounds from the Prestwick drug repurposing library (1,522 compounds) at a concentration of 10 μM for 16 hours. FoxP3 expression in CD4+ T cells was then quantified using high-throughput flow cytometry. Compounds that reduced FoxP3 levels compared to a DMSO control were selected for further validation [1].
  • Treg Suppression Assay: The functional impact of the hit compounds was confirmed through standard in vitro Treg suppression assays. The ability of Tregs to suppress the proliferation and function of effector T cells (Teffs) was measured in the presence and absence of the acridine compounds, demonstrating that these compounds specifically block Treg-mediated immunosuppression [1].
  • Mechanism-of-Action Investigation: To understand how the compounds affect FoxP3, researchers performed analyses showing that these 9-amino-acridines interfere with the DNA-binding activity of the FoxP3 protein. This disruption inhibits FoxP3's ability to regulate its downstream target genes, such as CD25, CTLA4, CD73, and CD39. The evidence suggests the compounds may inhibit an auto-regulatory loop that sustains FoxP3 expression itself [1].

Mechanism of Action and Signaling Pathway

The proposed mechanism by which 9-amino-acridines inhibit FoxP3 can be visualized in the following diagram. This pathway is based on research indicating these compounds directly interfere with FoxP3's DNA-binding function [1].

G Compound 9-amino-acridine Compound FoxP3_Bound FoxP3 Bound to DNA (Active Transcription Factor) Compound->FoxP3_Bound  Inhibits DNA Binding FoxP3_Inactive FoxP3 Protein (Inactive Complex) FoxP3_Inactive->FoxP3_Bound  Normal Activation Target_Genes Downstream Gene Expression (CD25, CTLA4, CD73, CD39) FoxP3_Bound->Target_Genes  Regulates Transcription Treg_Function Treg Suppressive Function Target_Genes->Treg_Function  Enables Function

The diagram illustrates the core mechanism: 9-amino-acridine compounds directly target the active FoxP3 transcription factor, preventing it from binding to DNA. This disrupts the entire genetic program essential for Treg function [1].

Research Context and Validation

  • Pre-clinical Validation: The anti-tumor efficacy of these compounds was demonstrated in both ex-vivo cultures using cancer patient samples and in vivo in a syngeneic mouse tumor model. Treatment led to a release from Treg-mediated suppression and a subsequent boost in anti-tumor immune responses [1] [2].
  • Advantage Over Other FoxP3-Targeting Approaches: This discovery highlights the feasibility of using small molecules to directly target FoxP3. Other approaches, such as the FoxP3 inhibitory peptide P60, face challenges like low systemic stability and poor specificity, requiring advanced delivery systems like CD25-targeted nanoliposomes to be effective [3]. In contrast, macromolecule regulators like AstraZeneca's FoxP3 antisense oligonucleotides (ASOs) represent a different class of biotherapeutic [1].

References

4-Methoxyacridine cytotoxicity across cancer cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity of Selected Methoxyacridine Derivatives

The following table lists experimental data for specific methoxyacridine derivatives, as reported in the literature.

Compound Name / Structure Cancer Cell Line Cytotoxicity (IC₅₀) Experimental Protocol

| 2 (6-chloro-2-methoxyacridine with aminoethanol group at position 9) [1] | PC3 (Prostate) A549 (Lung) | ~53 µM (PC3, 48h) ~21 µM (A549, 48h) | Cell Viability Assay: MTS assay. Treatment Duration: 48 hours. Dose Screening: Initial screen at 50 µM, followed by IC₅₀ determination via serial dilution (100 µM to 0.32 µM). | | 3a (6-chloro-2-methoxyacridine with 4-hydroxyanilino group at position 9) [1] | PC3 (Prostate) A549 (Lung) | ~59 µM (PC3, 48h) ~25 µM (A549, 48h) | Cell Viability Assay: MTS assay. Treatment Duration: 48 hours. Dose Screening: Single dose screen at 50 µM. | | 9-Aminoacridine (1) (Parent compound for comparison) [1] | PC3 (Prostate) A549 (Lung) | ~76% viability at 50 µM (PC3) ~67% viability at 50 µM (A549) | Cell Viability Assay: MTS assay. Treatment Duration: 48 hours. Dose Screening: Single dose screen at 50 µM. | | 7-substituted 9-Amino-2-methoxyacridines [2] | Leishmania infantum (Parasite; not a human cancer cell line) | IC₅₀ values in the low micromolar range (e.g., 1-5 µM) | Growth Inhibition: Parasite counting after 48h incubation. Toxicity Counter-test: Cytotoxicity assessed on human monocytes (72h incubation). |

Established Mechanisms of Action

Acridine derivatives are known to exert cytotoxic effects through several mechanisms. The following diagram illustrates the key pathways documented in the literature.

architecture Acridine Acridine DNA_Intercalation DNA Intercalation Acridine->DNA_Intercalation Metabolic_Disruption Disruption of Metabolic Pathways (Lipid & Protein Synthesis) Acridine->Metabolic_Disruption (Reported in Protozoa) TopoII_Poisoning Inhibition of Topoisomerase II DNA_Intercalation->TopoII_Poisoning p53_Activation p53 Tumor Suppressor Activation DNA_Intercalation->p53_Activation Apoptosis Apoptosis TopoII_Poisoning->Apoptosis Leads to DNA Damage p53_Activation->Apoptosis Metabolic_Disruption->Apoptosis

The mechanisms shown in the diagram are supported by the following experimental evidence:

  • DNA Intercalation & Topoisomerase II Inhibition: The acridine core structure intercalates into DNA, and derivatives like Amsacrine (m-AMSA) are known to poison topoisomerase II, leading to DNA strand breakage and apoptosis [1].
  • p53 Activation: Some 9-aminoacridine derivatives can induce transcription and stabilize the p53 tumor suppressor protein, independent of DNA damage [1].
  • Metabolic Disruption: Studies on protozoan parasites have shown that 2-methoxyacridine derivatives can disrupt lipid and protein metabolism, suggesting potential for multi-target action [2].

Guidance for Further Research

Based on the gathered information, the cytotoxicity of acridine compounds is highly dependent on their specific substitutions. To advance your investigation, I suggest the following:

  • Explore Broader Structural Classes: The 6-chloro-2-methoxyacridine scaffold appears frequently in the literature as a promising core structure [1] [2]. Focusing on this and related scaffolds may yield more data.
  • Consult Specialized Databases: For comprehensive, cell-line-specific data, searching dedicated cancer pharmacology databases like the NCI-60 Human Tumor Cell Lines Screen would be highly beneficial.
  • Consider Synthesis: The current literature strongly indicates that fine-tuning the properties of acridine compounds through synthetic modification of the core structure is a primary research strategy [1].

References

anti-mycobacterial activity comparison of synthetic alkaloids

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Anti-mycobacterial Alkaloids

Compound Class / Specific Compound Core Structure / Analogue Of Anti-mycobacterial Activity (MIC) Key SAR Insights Citation
Fluoro-benzoxazinyl-oxazolidinones (e.g., OTB-658) Synthetic oxazolidinone (Linezolid derivative) MIC₉₀: 0.03 µg mL⁻¹ against M. tuberculosis H37Rv and drug-resistant strains [1] Optimized hydroxyacetyl-tetrahydropyrimidine moiety enhances potency and improves pharmacokinetic profile over predecessor compounds [1].
Substituted Pyrazolo-/Isoxazolo- cyclohepta[b]indoles (e.g., 3e, 4e, 5e, 6e) Synthetic, inspired by Ervatamine-class natural alkaloids MIC: 3.12 µg/mL against M. tuberculosis H37Rv [2] Presence of a chloro substituent on the cyclohepta[b]indole moiety is critical for maximum observed activity [2].
Tryptanthrin Derivatives (Fluorinated, Chlorinated) Synthetic derivatives of natural indoloquinazoline alkaloid (Tryptanthrin) MIC: 0.03 - 1.00 mg L⁻¹ against M. tuberculosis H37Rv [1] Fluorination and chlorination on the benzene ring significantly enhance activity; 8-OCF₃ substitution yields the most potent derivative [1].
Semisynthetic Amaryllidaceae Alkaloid Esters (e.g., Galanthamine derivative 1i) Semi-synthetic ester of natural Galanthamine Active against M. tuberculosis H37Ra (specific MIC not listed); activity significantly increased over parent alkaloid [3] Derivatization of the C-6 hydroxy group with aromatic moieties (e.g., substituted benzoyl) is associated with a marked increase in antimycobacterial activity [3].
Natural Reference: Rufomycin I (Cyclic heptapeptide) Natural product (from Streptomyces sp.) MIC: < 0.004 µM against drug-sensitive and isoniazid-resistant M. tuberculosis H37Rv [4] Serves as a potent natural product benchmark; mechanism involves inhibition of ClpC1 transcription [4].

Experimental Protocols for Key Data

The quantitative data in the guide comes from standardized, widely recognized antimicrobial testing methods.

  • Minimum Inhibitory Concentration (MIC) Determination: The primary protocol for determining MIC values against non-pathogenic surrogates like Mycobacterium smegmatis and Mycobacterium aurum is the high-throughput spot culture growth inhibition assay (HT-SPOTi). This method involves culturing mycobacteria on Middlebrook 7H10 agar medium supplemented with glycerol and OADC (oleic acid, albumin, dextrose, catalase), and applying serial dilutions of the test compounds to determine the lowest concentration that inhibits visible growth [5].
  • Activity Against M. tuberculosis*: For evaluation against pathogenic strains like *M. tuberculosis H37Ra or H37Rv, a modified Microplate Alamar Blue Assay (MABA) is commonly used. This is a colorimetric assay where a reduction in fluorescence or a color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of a compound that prevents this reduction, indicating no bacterial growth [3].
  • Cytotoxicity Assessment: To establish a compound's safety profile and selectivity index, in vitro hepatotoxicity assays are performed on mammalian cell lines, such as the hepatocellular carcinoma line HepG2. The half-maximal inhibitory concentration (IC₅₀) is determined and compared to the anti-TB MIC to ensure the compound's activity is not due to general cytotoxicity [1] [3].

Research and Development Workflow

The journey from initial discovery to a lead anti-TB compound involves a multi-stage process that integrates biological screening, chemical synthesis, and computational analysis, as visualized below.

tb_workflow Start Starting Point Screen In Vitro Screening (HT-SPOTi / MABA) Start->Screen Crude Extracts Known Compounds SAR SAR Analysis & Derivative Design Screen->SAR MIC Data Model In Silico Modeling (Docking, Machine Learning) Screen->Model Bioactivity Data Lead Lead Compound Identification Screen->Lead Promising Candidates Synthesize Chemical Synthesis or Isolation SAR->Synthesize New Structures Synthesize->Screen Test New Compounds Model->SAR Binding Predictions

This workflow is cyclical, with insights from each stage feeding back into the design and synthesis of improved compounds [1] [2] [5].

Key Insights for Researchers

  • Overcoming Resistance with New Scaffolds: Research is intensely focused on discovering compounds with novel mechanisms of action to combat multi-drug resistant (MDR) and extensively drug-resistant (XDR) TB. Natural products and their synthetic derivatives provide valuable, diverse chemical scaffolds for this purpose [4] [1].
  • The Critical Role of Semi-synthesis: As seen with Amaryllidaceae alkaloids, naturally occurring parent compounds may have weak or no direct activity. However, semi-synthetic modification (e.g., acylation of hydroxy groups) can dramatically enhance their potency, creating new, active chemical entities from natural templates [3].
  • Beyond Direct Killing: Host-Directed Therapies (HDTs): An emerging strategy is to enhance the body's own immune response to M. tuberculosis. Research into host-directed therapies has identified pathways, such as c-Myc inhibition and mitochondrial membrane stabilization, that can boost the intrinsic antimycobacterial activity of human macrophages [6] [7].

References

Comprehensive Comparison Guide: Acridine Orange vs. Other DNA Stains for Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to DNA Stains in Biomedical Research

Nucleic acid staining represents a fundamental technique in molecular biology, cell biology, and diagnostic applications, enabling researchers to visualize, quantify, and analyze DNA and RNA in various experimental systems. The ideal DNA stain combines high sensitivity, low background fluorescence, and minimal cytotoxicity while being compatible with specific research methodologies. For decades, researchers have relied on classic DNA stains like ethidium bromide, but increasing safety concerns and technological advances have driven the development of numerous alternatives with varying properties and applications.

Among these, Acridine Orange (AO) stands out for its unique property of exhibiting dual fluorescence - emitting different colors depending on whether it is bound to DNA versus RNA, and whether the nucleic acids are in double-stranded or single-stranded conformation. This metachromatic fluorescence enables researchers to distinguish between different nucleic acid types within the same sample, providing insights into cellular processes that monochromatic stains cannot offer. This guide provides a comprehensive, evidence-based comparison of Acridine Orange against other commonly used DNA stains to assist researchers in selecting the most appropriate stain for their specific applications.

Fundamental Properties of Common DNA Stains

Table 1: Comparative Properties of Common DNA Stains

Stain Name Excitation/Emission Maxima (nm) Molecular Weight Fluorescence Color DNA Binding Specificity Cell Permeability
Acridine Orange 500/526 (DNA), 460/650 (RNA) 301.82 Green/Red DNA & RNA, metachromatic Permeant
DAPI 358/461 350.25 Blue AT-selective Semi-permeant
Hoechst 33342 350/461 615.99 Blue AT-selective, minor groove Permeant
Propidium Iodide 530/625 668.40 Red dsDNA intercalator Impermeant
Ethidium Bromide 518/605 394.31 Red dsDNA intercalator Impermeant
7-AAD 546/647 1270.45 Red GC-selective Weakly permeant
SYBR Green I 497/520 ~600* Green dsDNA preferential Varies with conditions

Note: SYBR Green I molecular weight is not consistently reported in literature. Data compiled from [1] and additional sources.

The fluorescence properties of DNA stains determine their compatibility with available laboratory equipment, particularly the excitation sources and filters on microscopes and flow cytometers. Acridine Orange's unique dual excitation and emission profiles allow it to fluoresce green when bound to double-stranded DNA and red when associated with single-stranded DNA or RNA, enabling RNA/DNA discrimination in cellular studies [1]. This metachromatic behavior stems from Acridine Orange's ability to form different aggregates depending on the nucleic acid structure and concentration, with monomeric forms bound to DNA emitting green fluorescence and stacked aggregates associated with RNA emitting red fluorescence [2].

Cell permeability characteristics significantly influence stain applications, with permeant dyes like Acridine Orange, Hoechst 33342, and SYBR Green I suitable for vital staining of living cells, while impermeant dyes like propidium iodide and ethidium homodimer are restricted to dead cells with compromised membranes or fixed cell preparations [1]. The binding specificity of each stain also varies considerably, with some stains showing base pair preferences (e.g., DAPI and Hoechst for AT-rich regions, 7-AAD for GC-rich regions), while others intercalate regardless of sequence (e.g., ethidium bromide) [1].

Comparative Performance Data from Experimental Studies

Table 2: Experimental Performance Comparison of DNA Stains

Comparison Parameter Stains Compared Key Findings Reference Application
Relative Fluorescence Intensity DAPI > EB/Mithramycin > Hoechst 33342 > Mithramycin > EB > AO ≈ PI DNA-specific stains provided lower coefficients of variation than intercalating dyes Flow cytometry of unperturbed cell populations [3]
Membrane Integrity Assessment AO/PI vs. SYBR/PI vs. CFDA/PI vs. Hoechst/PI AO/PI and SYBR/PI provided best adjustment to theoretical values Sperm viability assessment in ram [4]
Nuclear & Mitochondrial Staining SYBR Green I vs. Acridine Orange SYBR Green I better for mitochondrial DNA and nuclear heterochromatin Living immune cells in culture [5]
Gel Electrophoresis Sensitivity SYBR Gold > SYBR Green I > GoldView > Ethidium Bromide SYBR Gold most sensitive for short fragments Preparative agarose gel electrophoresis [6]
Cellular Toxicity SYBR Green I vs. Acridine Orange SYBR Green I did not compromise membrane for up to 2 hours Cultured immune cells [5]

In flow cytometry applications examining unperturbed cell populations, DNA-specific stains like DAPI and Hoechst demonstrated superior performance with lower coefficients of variation compared to intercalating dyes like Acridine Orange and propidium iodide when analyzing cell cycle parameters [3]. The study found that detergent treatment in combination with DNA-specific stains provided optimal results for kinetic parameter estimation, though comparable kinetic parameters were generally obtained independently of the stain or staining procedure, with intercalating dyes used with cells of high RNA content not treated with RNAse being the exception [3].

For viability assessment in sperm cells, Acridine Orange combined with propidium iodide (AO/PI staining) emerged as one of the most efficient combinations, providing reliable results without the need for incubation and showing excellent agreement with theoretical values for membrane-damaged sperm [4]. The study noted that the proportions of plasmalemma-intact sperm determined by Acridine Orange and SYBR-14 were significantly greater (p < 0.0001) than those determined by CFDA and Hoechst stains, suggesting potential advantages for certain viability assessment applications [4].

When comparing staining patterns in cultured immune cells, SYBR Green I demonstrated advantages over Acridine Orange for certain applications, with researchers noting that SYBR Green I more clearly revealed mitochondrial DNA and nuclear heterochromatin patterns in living cells [5]. Additionally, cells stained with SYBR Green I showed no significant compromise in membrane permeability for up to 2 hours following initial exposure, as determined by Trypan Blue exclusion tests, suggesting favorable toxicity profiles for live-cell applications [5].

Experimental Protocols for Key Applications

Acridine Orange Cell Staining Protocol for Fluorescence Microscopy

The following protocol is adapted from established methods for Acridine Orange staining of cultured cells [5] [7] [8]:

  • Sample Preparation: Culture cells on sterile coverslips or in appropriate culture vessels until they reach 60-80% confluence. For suspension cells, transfer aliquots to microcentrifuge tubes.
  • Staining Solution Preparation: Prepare a working solution of Acridine Orange in serum-free medium or PBS at a concentration of 1 μg/mL. Allow the reagent to equilibrate to room temperature and vortex briefly before use [8].
  • Staining Process: Remove culture medium and replace with the Acridine Orange working solution. For adherent cells, use sufficient volume to cover the cells completely (typically 1-2 mL for a 35 mm dish).
  • Incubation: Incubate cells with Acridine Orange for 15 minutes at 37°C protected from light [8]. Note that some protocols recommend immediate observation without incubation [7], but 15 minutes typically improves signal intensity.
  • Washing: Remove staining solution and gently rinse cells with pre-warmed PBS or culture medium to remove excess, unbound dye.
  • Observation: Mount coverslips if necessary and observe immediately under fluorescence microscopy using appropriate filter sets. For DNA (green fluorescence), use excitation around 500 nm and emission detection around 526 nm. For RNA (red fluorescence), use excitation around 460 nm and emission detection around 650 nm [1].

Note: Fluorescence may start to fade if cells remain in Acridine Orange for more than 30 minutes, so immediate observation is recommended [7].

Flow Cytometry with Acridine Orange for DNA/RNA Analysis

This protocol enables simultaneous assessment of DNA and RNA content in cells using Acridine Orange's metachromatic properties [1] [8]:

  • Cell Preparation: Harvest cells and prepare a single-cell suspension at approximately 1×10^6 cells/mL in complete culture medium.
  • Staining: Add Acridine Orange to the cell suspension to achieve a final concentration of 1 μg/mL. Mix gently but thoroughly.
  • Incubation: Incubate for 10-15 minutes at room temperature protected from light.
  • Analysis: Analyze cells immediately by flow cytometry using a 488 nm excitation source. Collect green fluorescence (DNA) through a 510-530 nm bandpass filter and red fluorescence (RNA) through a 650 nm long-pass filter [8].
  • Data Interpretation: The ratio of red to green fluorescence provides information about cellular RNA/DNA content, which can reveal changes in metabolic activity, distinguish different cell types, or identify aberrant cells in a population.
Viability Staining with AO/PI Combination

The Acridine Orange/Propidium iodide (AO/PI) combination allows rapid assessment of cell viability without incubation requirements [4]:

  • Solution Preparation: Prepare a working solution containing both Acridine Orange (final concentration 1 μg/mL) and Propidium Iodide (final concentration 1 μg/mL) in PBS or appropriate buffer.
  • Staining: Mix cell suspension with an equal volume of the AO/PI working solution.
  • Analysis: Immediately observe under fluorescence microscopy or analyze by flow cytometry. Viable cells with intact membranes will display green nuclear fluorescence (Acridine Orange staining), while non-viable cells with compromised membranes will display red nuclear fluorescence (Propidium Iodide staining).

This method is particularly valuable for rapid assessment of sperm viability [4], though it applies to many cell types. The lack of required incubation time enables high-throughput processing of multiple samples.

Molecular Mechanisms and Spectral Characteristics

The differential staining behavior of Acridine Orange arises from its distinct binding modes to various nucleic acids. When Acridine Orange intercalates between base pairs of double-stranded DNA, it emits green fluorescence with excitation/emission maxima of approximately 500/526 nm. In contrast, when it interacts with single-stranded DNA or RNA through electrostatic attractions and stacking interactions, it forms aggregates that emit red fluorescence at approximately 650 nm [1] [2]. This metachromasia enables the simultaneous visualization of DNA and RNA in cellular preparations.

The following diagram illustrates the differential binding modes and fluorescence emission of Acridine Orange:

AcridineOrangeMechanism AO Acridine Orange Molecule Intercalation Intercalation Between Base Pairs AO->Intercalation Aggregation Aggregation & Stacking AO->Aggregation DNA Double-Stranded DNA GreenFluor Green Fluorescence (500/526 nm) DNA->GreenFluor RNA Single-Stranded DNA or RNA RedFluor Red Fluorescence (460/650 nm) RNA->RedFluor Intercalation->DNA Aggregation->RNA

Acridine Orange exhibits different fluorescence based on binding mode: green when intercalating into double-stranded DNA, and red when aggregating on single-stranded nucleic acids like RNA.

In comparison, other DNA stains operate through different mechanisms:

  • Hoechst stains (33258, 33342, 34580) bind specifically to the minor groove of AT-rich DNA regions, exhibiting blue fluorescence when bound [1].
  • Propidium iodide and ethidium bromide intercalate between DNA base pairs regardless of sequence, exhibiting red fluorescence, but are excluded from cells with intact membranes [1].
  • DAPI also shows AT selectivity but with different spectral characteristics than Hoechst stains [1].
  • SYBR Green I exhibits strong preference for double-stranded DNA over single-stranded DNA or RNA, with significantly enhanced fluorescence upon binding and little background from unbound dye [5].

Guidelines for Stain Selection

Choosing the appropriate DNA stain requires careful consideration of your research questions, experimental system, and available instrumentation. The following guidelines will assist in this selection process:

  • For cell viability assessment: Acridine Orange/PI combination provides rapid, no-incubation staining with clear differentiation between live (green) and dead (red) cells [4]. As an impermeant stain, PI is excluded from viable cells, while AO readily enters all cells.

  • For DNA/RNA discrimination: Acridine Orange is uniquely suited for simultaneous visualization of both nucleic acids, leveraging its metachromatic properties to distinguish DNA (green) from RNA (red) within the same sample [1].

  • For flow cytometry DNA analysis: DNA-specific stains like DAPI and Hoechst 33342 typically provide superior resolution with lower coefficients of variation compared to intercalating dyes [3]. Hoechst 33342 is particularly valuable for live-cell applications due to its permeability.

  • For apoptosis detection: The combination of Acridine Orange with ethidium bromide allows discrimination of normal, apoptotic, and necrotic cells based on nuclear morphology and membrane integrity [9]. Computer-assisted analysis of stained samples provides more accurate and reproducible results than visual assessment alone [9].

  • For gel electrophoresis: While ethidium bromide remains widely used, SYBR Gold and SYBR Green I offer enhanced sensitivity and reduced mutagenicity, though they can alter electrophoretic mobility and thus DNA size estimates [6]. SYBR Gold is particularly sensitive for detecting short DNA fragments.

  • For live-cell imaging of DNA: Hoechst 33342 and SYBR Green I generally provide better performance than Acridine Orange for specific nuclear staining with less cytoplasmic background [5]. SYBR Green I has demonstrated particularly good performance for highlighting mitochondrial DNA and nuclear heterochromatin patterns in living cells.

Conclusion

Acridine Orange remains a versatile and valuable DNA stain with particular strengths in applications requiring differentiation between DNA and RNA, such as cell cycle studies, RNA/DNA quantification, and viability assessment. Its unique metachromatic properties enable multiplexed detection of different nucleic acid types within the same sample, providing information that monochromatic stains cannot offer. However, the optimal DNA stain varies significantly with application requirements, with alternatives like Hoechst stains and SYBR Green I potentially offering superior performance for specific uses such as high-resolution flow cytometry or sensitive detection in gel electrophoresis.

References

×

XLogP3

3.9

Hydrogen Bond Acceptor Count

2

Exact Mass

209.084063974 g/mol

Monoisotopic Mass

209.084063974 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-21-2023

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